HIV-1 inhibitor-23
Description
Properties
Molecular Formula |
C30H26N6O4S |
|---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
2-[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]-6,7-dimethoxyquinazolin-2-yl]sulfinyl-N-(4-cyanophenyl)acetamide |
InChI |
InChI=1S/C30H26N6O4S/c1-18-12-21(6-5-11-31)13-19(2)28(18)35-29-23-14-25(39-3)26(40-4)15-24(23)34-30(36-29)41(38)17-27(37)33-22-9-7-20(16-32)8-10-22/h5-10,12-15H,17H2,1-4H3,(H,33,37)(H,34,35,36)/b6-5+ |
InChI Key |
BXNBZWBCCYYYDM-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)S(=O)CC(=O)NC4=CC=C(C=C4)C#N)C)/C=C/C#N |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)S(=O)CC(=O)NC4=CC=C(C=C4)C#N)C)C=CC#N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Nevirapine, a Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of Nevirapine, a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. For the purpose of this document, Nevirapine will be considered as a representative compound analogous to "HIV-1 inhibitor-23." This guide will detail the molecular interactions, kinetic parameters of inhibition, and the experimental methodologies used to elucidate its function. It is intended for an audience of researchers, scientists, and professionals involved in the field of antiviral drug development.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral enzyme reverse transcriptase (RT) is a cornerstone of antiretroviral therapy, responsible for converting the viral RNA genome into double-stranded DNA, a critical step for viral replication and integration into the host genome.[1] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a site distinct from the active site of the enzyme.[2][3] Nevirapine was the first NNRTI to be approved for clinical use and serves as a crucial tool for understanding the mechanism of this class of inhibitors.[4]
Mechanism of Action of Nevirapine
Nevirapine functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[2][5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Nevirapine does not compete with the natural deoxynucleoside triphosphate (dNTP) substrates.[6] Instead, it binds to a hydrophobic pocket located in the p66 subunit of the enzyme, approximately 10 Å away from the polymerase active site.[1][3][7] This binding pocket is often referred to as the NNRTI binding pocket (NNIBP).
The binding of Nevirapine to the NNIBP induces a conformational change in the reverse transcriptase enzyme.[2][8] This allosteric effect alters the spatial arrangement of key residues within the polymerase active site, including the catalytically crucial "primer grip".[1][9] The displacement of the primer grip leads to a repositioning of the 3'-end of the DNA primer, distorting the dNTP binding site and ultimately halting DNA synthesis.[1][9]
The following diagram illustrates the inhibitory pathway of Nevirapine on HIV-1 Reverse Transcriptase:
Quantitative Inhibition Data
The inhibitory potency of Nevirapine against HIV-1 reverse transcriptase has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure its efficacy.
| Enzyme Type | Assay Type | IC50 (µM) | Reference |
| Wild-Type HIV-1 RT | Cell-based | 0.046 - 0.286 | [10] |
| Wild-Type HIV-1 RT | Polymerase Inhibition | ~0.060 | [11] |
| K103N Mutant RT | Cell-based | 2.162 - 13.442 | [10] |
| Y181C Mutant RT | Cell-based | 3.91 - 24.31 | [10] |
| Y188L Mutant RT | Cell-based | 20.7 - 128.7 | [10] |
| G190A Mutant RT | Cell-based | 3.45 - 21.45 | [10] |
Note: The IC50 values can vary depending on the specific experimental conditions, including the cell line or the specific template-primer used in enzymatic assays. The emergence of resistance mutations, such as K103N, Y181C, Y188L, and G190A, significantly reduces the susceptibility of HIV-1 RT to Nevirapine, as indicated by the increased IC50 values.[10][12]
Detailed Experimental Protocols
The characterization of Nevirapine's inhibitory activity relies on robust in vitro and cell-based assays. Below are detailed methodologies for key experiments.
HIV-1 Reverse Transcriptase Polymerase Inhibition Assay
This assay directly measures the ability of Nevirapine to inhibit the DNA polymerase activity of purified HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)/oligo(dT) template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Nevirapine stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)/oligo(dT) template-primer, and [³H]-dTTP.
-
Add varying concentrations of Nevirapine (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the purified HIV-1 RT enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the newly synthesized radiolabeled DNA on ice.
-
Collect the precipitate by filtering the reaction mixture through glass fiber filters.
-
Wash the filters with 5% TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Nevirapine concentration relative to the control and determine the IC50 value.
Cell-Based Antiviral Assay
This assay assesses the ability of Nevirapine to inhibit HIV-1 replication in a cellular context.
Materials:
-
Human T-lymphoid cell line (e.g., MT-4, CEM)
-
HIV-1 laboratory strain (e.g., IIIB, NL4-3)
-
Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
Nevirapine stock solution
-
p24 antigen ELISA kit or a reporter virus system (e.g., luciferase)
-
96-well cell culture plates
Procedure:
-
Seed the T-lymphoid cells in a 96-well plate.
-
Prepare serial dilutions of Nevirapine in the cell culture medium and add them to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the infected cells at 37°C in a CO₂ incubator for a period of 3-7 days.
-
After the incubation period, measure the extent of viral replication. This can be done by:
-
Quantifying the amount of p24 capsid protein in the cell supernatant using an ELISA kit.
-
Measuring the activity of a reporter gene (e.g., luciferase) if a reporter virus was used.
-
-
Calculate the percentage of inhibition of viral replication for each Nevirapine concentration compared to the untreated infected control.
-
Determine the EC50 (half-maximal effective concentration) value.
The following diagram outlines a typical experimental workflow for characterizing an HIV-1 RT inhibitor:
Conclusion
Nevirapine, as a representative of the NNRTI class of HIV-1 inhibitors, provides a clear example of allosteric inhibition. Its mechanism of action, involving binding to a non-catalytic site and inducing a conformational change that inactivates the enzyme, has been a cornerstone in the development of combination antiretroviral therapies. Understanding the quantitative aspects of its inhibitory activity and the detailed experimental protocols for its characterization is essential for the ongoing efforts to develop new and more potent antiretroviral agents that can overcome the challenge of drug resistance.
References
- 1. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]
- 2. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 3. Nevirapine - Wikipedia [en.wikipedia.org]
- 4. Nevirapine: a review of its use in the prevention and treatment of paediatric HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nevirapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hivclinic.ca [hivclinic.ca]
- 11. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nevirapine resistance mutations of human immunodeficiency virus type 1 selected during therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity Profile of HIV-1 Inhibitor-23: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity profile of HIV-1 inhibitor-23, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antiretroviral agents.
Introduction
This compound, also identified as compound 12a, is a diarylpyrimidine (DAPY) derivative developed through a fragment hopping-based approach.[1] This class of compounds is designed to address the cytotoxicity issues associated with earlier NNRTIs like Etravirine and Rilpivirine.[1] Preclinical evaluation of this compound has demonstrated potent anti-HIV-1 activity, particularly against the wild-type virus and the K103N mutant strain, which is a common resistance mutation.[1] A critical aspect of the preclinical assessment of any new drug candidate is its safety profile, with in vitro cytotoxicity studies providing the initial indication of a compound's potential for cellular toxicity.
Core Concepts in Cytotoxicity Assessment
The evaluation of a compound's cytotoxicity is fundamental to drug development. It determines the concentration at which a substance becomes toxic to cells, a crucial parameter for establishing a therapeutic window. Key metrics in this assessment include:
-
CC50 (50% Cytotoxic Concentration): This is the concentration of a compound that results in the death of 50% of the cells in a culture over a specific exposure period. A higher CC50 value indicates lower cytotoxicity.
-
IC50 (50% Inhibitory Concentration): This is the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, such as viral replication.
-
Selectivity Index (SI): Calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50), this index provides a measure of a compound's specificity for its intended target versus its toxicity to host cells. A higher SI is desirable, indicating that the compound is effective at concentrations far below those at which it becomes toxic.
Quantitative Cytotoxicity Data
The following table summarizes the known quantitative cytotoxicity and antiviral activity data for this compound. To date, published data on the cytotoxicity of this specific inhibitor is limited to the MT-4 human T-cell leukemia cell line.
| Cell Line | Compound | CC50 (μM) | EC50 (nM) vs. HIV-1 WT | EC50 (nM) vs. HIV-1 K103N | Selectivity Index (SI) vs. WT | Selectivity Index (SI) vs. K103N | Reference |
| MT-4 | This compound (12a) | > 221 | 24.9 | 10.4 | > 8875 | > 21250 | [1] |
WT: Wild-Type
The data indicates that this compound exhibits low cytotoxicity in MT-4 cells, with a CC50 value greater than 221 μM.[1] This, coupled with its potent antiviral activity in the nanomolar range, results in a high selectivity index, suggesting a favorable in vitro safety profile.[1] Further studies on a broader range of human cell lines, including primary cells and cell lines from different tissues, would be beneficial to establish a more comprehensive cytotoxicity profile.
Experimental Protocols
The determination of the 50% cytotoxic concentration (CC50) is typically performed using cell-based assays that measure cell viability or membrane integrity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
MTT Assay Protocol for CC50 Determination
This protocol outlines a general procedure for determining the CC50 of a test compound in an adherent or suspension cell line.
Materials:
-
Test compound (e.g., this compound)
-
Cell line of interest (e.g., MT-4, HeLa, CEM)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the 96-well plates with cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
For suspension cells, such as MT-4, seed at a density of 20,000-50,000 cells per well.
-
Incubate the plates for 24 hours to allow cells to attach (for adherent cells) or stabilize.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound in complete culture medium. A typical concentration range might be from 0.1 µM to 500 µM.
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the test compound. For suspension cells, add the compound directly to the existing medium.
-
Include control wells containing cells with medium only (cell control) and wells with medium only (background control).
-
Incubate the plates for a period that is relevant to the intended therapeutic use, typically 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
For suspension cells, the solubilization solution can be added directly to the wells.
-
Mix gently by pipetting or shaking to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control (untreated cells), which is set to 100% viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
The CC50 value is determined from the resulting dose-response curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow of a typical MTT-based cytotoxicity assay.
Signaling Pathway Context: NNRTI Mechanism of Action
While not directly a cytotoxicity pathway, understanding the mechanism of action of this compound provides context for its therapeutic activity. As an NNRTI, it targets the HIV-1 reverse transcriptase enzyme.
Caption: Mechanism of action of NNRTIs like this compound.
Conclusion
This compound demonstrates a promising in vitro cytotoxicity profile in MT-4 cells, characterized by a high CC50 value and a correspondingly high selectivity index. This suggests that the compound has a wide therapeutic window in this cell line. To build a more complete understanding of its safety profile, further cytotoxicity studies in a diverse panel of human cell lines, including primary peripheral blood mononuclear cells (PBMCs) and cell lines derived from various organs, are warranted. The experimental protocols and conceptual frameworks provided in this guide offer a basis for conducting and interpreting such essential preclinical safety assessments.
References
In-Depth Technical Guide to the Physicochemical and Biological Properties of HIV-1 Inhibitor-23
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical and biological properties of HIV-1 inhibitor-23, a novel and potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Identified as compound 12a in the primary literature, this diarylpyrimidine (DAPY) derivative has demonstrated significant efficacy against both wild-type and drug-resistant strains of HIV-1.[1] This document collates available data on its biological activity and metabolic stability, offers detailed experimental protocols for its characterization, and presents visual representations of its mechanism of action and relevant experimental workflows to support further research and development.
Core Physicochemical Properties
Detailed experimental data on the core physicochemical properties of this compound (compound 12a), such as its octanol-water partition coefficient (LogP), aqueous solubility, and acid dissociation constant (pKa), are not publicly available in the cited scientific literature. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Further studies are required to elucidate these specific characteristics.
Biological Activity and In Vitro Stability
This compound has been characterized by its potent antiviral activity and a favorable preliminary safety profile. The key biological parameters are summarized in Table 1.
Table 1: Quantitative Biological Data for this compound (compound 12a)
| Parameter | Value | Description |
| EC50 (HIV-1 WT) | 24.9 nM | 50% effective concentration against wild-type HIV-1. |
| EC50 (HIV-1 K103N) | 10.4 nM | 50% effective concentration against the K103N resistant mutant of HIV-1. |
| CC50 | > 221 µM | 50% cytotoxic concentration in host cells. |
| Selectivity Index (WT) | > 8,873 | A high ratio of cytotoxicity to antiviral efficacy for the wild-type virus. |
| Selectivity Index (K103N) | > 21,186 | A high ratio of cytotoxicity to antiviral efficacy for the K103N mutant. |
Data sourced from Han S, et al. Eur J Med Chem. 2020;185:111874.[1]
In addition to its potent antiviral activity, this compound has been reported to exhibit favorable in vitro microsomal stability across various species .[1] This suggests that the compound may have a lower susceptibility to first-pass metabolism in the liver, a desirable characteristic for an orally administered drug. However, specific quantitative data, such as metabolic half-life (t½) or intrinsic clearance (CLint), have not been reported.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.
Determination of Antiviral Efficacy (EC50)
This protocol outlines the procedure for assessing the in vitro antiviral activity of a test compound against HIV-1.
-
Cell Preparation: MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics. Cells are seeded into 96-well microtiter plates at a density of 1 x 10^4 cells per well.
-
Compound Dilution: A stock solution of this compound is prepared in 100% DMSO and serially diluted in culture medium to achieve final concentrations ranging from nanomolar to micromolar.
-
Viral Infection: A standardized amount of HIV-1 (wild-type or mutant strains) is added to the cell-containing wells.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 5 days.
-
Quantification of Viral Replication: The cytopathic effect of the virus is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of protection from virus-induced cell death is calculated for each compound concentration. The EC50 value is determined from the dose-response curve by regression analysis.
Determination of Cytotoxicity (CC50)
This protocol describes the method to evaluate the toxicity of the test compound on host cells.
-
Cell Preparation: MT-4 cells are prepared and seeded in 96-well plates as described in the antiviral efficacy protocol.
-
Compound Exposure: Serial dilutions of this compound are added to the wells. No virus is added.
-
Incubation: The plates are incubated under the same conditions as the antiviral assay for 5 days.
-
Cell Viability Assessment: The viability of the cells is determined using the MTT assay, as described previously.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is determined from the dose-response curve.
In Vitro Microsomal Stability Assay
This protocol details the procedure for assessing the metabolic stability of a compound using liver microsomes.
-
Preparation of Incubation Mixture: A mixture containing liver microsomes (e.g., human, rat, mouse) and a phosphate buffer (pH 7.4) is prepared in microtubes.
-
Compound Addition: this compound is added to the mixture at a final concentration of 1 µM.
-
Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control.
-
Time-course Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: The reaction is quenched by adding ice-cold acetonitrile containing an internal standard to each aliquot.
-
Sample Processing: The samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound over time.
Mandatory Visualizations
Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase
The following diagram illustrates the allosteric inhibition of HIV-1 reverse transcriptase by this compound.
References
In-Depth Technical Guide: Molecular Modeling and Docking of HIV-1 Inhibitor-23 with Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular modeling and docking studies of HIV-1 inhibitor-23, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), with its target, the HIV-1 reverse transcriptase (RT) enzyme. This document details the quantitative data, experimental protocols, and logical workflows involved in the computational analysis of this inhibitor.
Introduction to this compound and Reverse Transcriptase
HIV-1 Reverse Transcriptase (RT) is a critical enzyme in the lifecycle of the human immunodeficiency virus (HIV), responsible for converting the viral RNA genome into DNA for integration into the host cell's genome. As such, it is a primary target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the RT, inducing conformational changes that inhibit its function.
This compound (also referred to as compound 12a in scientific literature) is a novel diarylpyrimidine (DAPY) derivative discovered through a fragment hopping-based approach. It has demonstrated high potency against both wild-type (WT) HIV-1 and the common drug-resistant K103N mutant strain, with low cytotoxicity, making it a promising candidate for further drug development.
Data Presentation: Biological Activity and Cytotoxicity
The following table summarizes the key quantitative data for this compound's biological activity and cytotoxicity.
| Compound | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| This compound (12a) | HIV-1 WT | 24.9 | > 221 | > 8873 |
| This compound (12a) | HIV-1 K103N | 10.4 | > 221 | > 21186 |
EC50: The half maximal effective concentration, indicating the concentration of the inhibitor required to inhibit 50% of the viral replication. CC50: The half maximal cytotoxic concentration, indicating the concentration that causes death to 50% of host cells. SI: Selectivity Index (CC50/EC50), a measure of the inhibitor's therapeutic window.
Experimental Protocols: Molecular Modeling and Docking
The following protocol outlines the methodology used for the molecular modeling and docking studies of this compound with HIV-1 RT. This protocol is based on the procedures described in the primary research literature for diarylpyrimidine derivatives.
Protein and Ligand Preparation
-
Protein Structure Retrieval: The crystal structure of the HIV-1 RT complexed with a known NNRTI is obtained from the Protein Data Bank (PDB). A common choice is PDB ID: 2ZD1.
-
Protein Preparation:
-
Water molecules and any co-ligands are removed from the crystal structure.
-
Hydrogen atoms are added to the protein structure.
-
The protein structure is optimized by assigning protonation states to the amino acid residues and minimizing the energy of the structure.
-
-
Ligand Structure Preparation:
-
The 2D structure of this compound is sketched and converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable force field (e.g., OPLS3).
-
Partial atomic charges are assigned to the ligand atoms.
-
Molecular Docking Procedure
-
Binding Site Definition: The binding site is defined as the NNRTI binding pocket (NNIBP) of the HIV-1 RT, typically centered on the co-crystallized ligand from the original PDB file. A grid box is generated around this binding site to define the docking search space.
-
Docking Algorithm: A molecular docking program such as Schrödinger Maestro is utilized. The docking is performed using a standard precision (SP) or extra precision (XP) Glide docking protocol.
-
Pose Generation and Scoring: The docking algorithm samples different conformations (poses) of the ligand within the defined binding site. Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., GlideScore). The poses with the best scores are retained for further analysis.
-
Analysis of Docking Results: The predicted binding poses of this compound are visually inspected to analyze the key interactions with the amino acid residues in the NNIBP. This includes identifying hydrogen bonds, hydrophobic interactions, and π-π stacking interactions.
Visualizations
Experimental Workflow for NNRTI Discovery and Evaluation
The following diagram illustrates the general workflow for the discovery and initial evaluation of novel NNRTIs like this compound.
Preclinical Pharmacological Profile of Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacological profiles of selected novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). The document focuses on quantitative data presentation, detailed experimental methodologies, and visual representations of key processes to facilitate understanding and application in a research and drug development context.
Introduction to Novel HIV-1 NNRTIs
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of HIV-1 infection. They function by binding to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[1] The development of novel NNRTIs is driven by the need to overcome the limitations of earlier-generation drugs, primarily the emergence of drug-resistant viral strains and adverse side effect profiles.[1][2]
This guide focuses on the preclinical data of several promising novel NNRTIs that have demonstrated potent antiviral activity and favorable resistance profiles. These include compounds from various chemical classes, such as diarylpyrimidines (DAPYs) and catechol diethers.
Quantitative Pharmacological Data
The following tables summarize the in vitro antiviral activity, cytotoxicity, and enzymatic inhibition of selected novel NNRTIs against wild-type and resistant strains of HIV-1.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Novel NNRTIs
| Compound | Virus Strain | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| K-5a2 | HIV-1 IIIB | C8166 | 1.88 ± 0.87 | > 50.00 | > 26,595 | [1][3] |
| HIV-1 IIIB | C8166 | 6.11 ± 0.57 | > 50.00 | > 8,183 | [3] | |
| HIV-1 (Clinical Isolate) | PBMCs | 2.16 ± 0.24 | 39.74 ± 6.29 | 18,400 | [1] | |
| HIV-1 (Clinical Isolate) | PBMCs | 2.25 ± 0.87 | 39.74 ± 6.29 | 17,662 | [1] | |
| HIV-1 (Clinical Isolate) | PBMCs | 5.56 ± 2.16 | 39.74 ± 6.29 | 7,147 | [1] | |
| Catechol Diether Cmpd 1 | HIV-1 WT | MT-2 | Low nM | - | - | [4] |
| HIV-1 Y181C | MT-2 | Low nM | - | - | [4] | |
| Catechol Diether OCR5753 | HIV-1 WT | Human T-cells | 0.055 | - | - | [5] |
| GS-5894 | HIV-1 IIIB | MT-4 | 1.5 - 4.2 | > 66 | > 5,152 - >66,000 | |
| AIC292 | HIV-1 WT | Various | Low nM | Well tolerated | High | [2] |
EC₅₀ (50% effective concentration): The concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of the drug that reduces cell viability by 50%. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound. PBMCs: Peripheral Blood Mononuclear Cells.
Table 2: Activity of Novel NNRTIs Against Resistant HIV-1 Strains
| Compound | Resistant Mutant Strain | Fold Change in EC₅₀ vs. WT | Reference |
| K-5a2 | L100I | - | [1] |
| K103N | - | [1] | |
| Y181C | - | [1] | |
| Y188L | - | [1] | |
| E138K | - | [1] | |
| K103N/Y181C (double mutant) | - | [1] | |
| Catechol Diether Cmpd 1 | Y181C | Potent Activity | [2][4] |
| GS-5894 | Panel of 32 NNRTI-resistant variants | Superior to marketed NNRTIs | |
| AIC292 | K103N | Active | [2] |
| Y181C | Active | [2] | |
| G190A | Active | [2] | |
| L100I | Hypersusceptible | [2] |
Fold Change in EC₅₀: The ratio of the EC₅₀ against the mutant strain to the EC₅₀ against the wild-type strain. A lower value indicates better activity against the resistant strain.
Table 3: Preclinical Pharmacokinetic Parameters of Selected Novel NNRTIs
| Compound | Animal Model | Dosing Route | Key Parameters | Reference |
| Catechol Diether Cmpd I | BALB/c mice | Intraperitoneal | Prolonged serum residence time (48h) | [6] |
| Catechol Diether Cmpd II | BALB/c mice | Intraperitoneal | Enhanced area under the curve and decreased plasma clearance compared to efavirenz | [6] |
| GS-5894 | Rat | Oral | Mean residence time: 2.9 h | |
| Dog | Oral | Mean residence time: 23 h; Oral bioavailability: 31-34% | ||
| K-5a2 | Rat | Oral | Favorable pharmacokinetics | [1] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
In Vitro Antiviral Activity Assay (MT-4 Cells, MTT Method)
This assay determines the concentration of a compound required to inhibit HIV-1 induced cytopathogenicity in MT-4 cells.
Materials:
-
MT-4 human T-cell lymphoma cell line
-
HIV-1 viral stock (e.g., IIIB strain)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics
-
Test compounds (novel NNRTIs) and reference compounds (e.g., Efavirenz)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 10% Triton X-100 in acidic isopropanol)
-
96-well microtiter plates
Procedure:
-
Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of the test and reference compounds in culture medium. Add 100 µL of each dilution to the appropriate wells. Include wells with cells and no compound as virus controls and wells with cells only as mock-infected controls.
-
Virus Infection: Add 50 µL of HIV-1 stock (at a predetermined multiplicity of infection, e.g., 0.01) to the wells containing cells and compounds. Mock-infect control wells with 50 µL of medium.
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytoprotection for each compound concentration and determine the EC₅₀ value using a dose-response curve.
Cytotoxicity Assay (MTT Method)
This assay determines the concentration of a compound that is toxic to the host cells.
Materials:
-
Same as for the antiviral activity assay, excluding the virus stock.
Procedure:
-
Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each dilution to the appropriate wells. Include wells with cells and no compound as cell controls.
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition and Solubilization: Follow steps 5 and 6 from the antiviral activity assay protocol.
-
Absorbance Reading: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the CC₅₀ value from a dose-response curve.[7]
HIV-1 p24 Antigen ELISA
This assay quantifies the amount of HIV-1 p24 core antigen in the supernatant of infected cell cultures as a measure of viral replication.
Materials:
-
Supernatants from HIV-1 infected cell cultures (from antiviral assays)
-
Commercial HIV-1 p24 ELISA kit (containing capture antibody-coated plates, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
Wash buffer
-
Microplate reader
Procedure:
-
Sample Preparation: Collect supernatants from the antiviral assay plates before the addition of MTT. Clarify the supernatants by centrifugation.
-
ELISA Protocol: Follow the manufacturer's instructions for the p24 ELISA kit. A general procedure is as follows: a. Add standards and diluted samples to the antibody-coated wells. b. Incubate for 1-2 hours at room temperature. c. Wash the wells multiple times with wash buffer. d. Add the biotinylated detection antibody and incubate for 1 hour. e. Wash the wells. f. Add streptavidin-HRP conjugate and incubate for 30-45 minutes. g. Wash the wells. h. Add TMB substrate and incubate in the dark for 15-30 minutes. i. Add stop solution to terminate the reaction.
-
Absorbance Reading: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the p24 standards and calculate the p24 concentration in the samples. The EC₅₀ can be determined as the compound concentration that reduces the p24 level by 50%.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This cell-free assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 RT enzyme
-
Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
-
Poly(rA) template and oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a non-radioactive labeled nucleotide)
-
Test compounds
-
Filter plates or spin columns for separating incorporated from unincorporated nucleotides
-
Scintillation counter or appropriate detection instrument for the chosen label
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, poly(rA)•oligo(dT) template/primer, and dNTPs.
-
Compound Addition: Add the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Separation: Stop the reaction (e.g., by adding EDTA) and separate the newly synthesized, labeled DNA from the unincorporated labeled dNTPs using a filter plate or spin column.
-
Quantification: Measure the amount of incorporated label using a scintillation counter or other appropriate instrument.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC₅₀ value.
Preclinical Pharmacokinetic (PK) Study in Mice
This in vivo study assesses the absorption, distribution, metabolism, and excretion (ADME) profile of a novel NNRTI.
Materials:
-
BALB/c mice (or other appropriate strain)
-
Test compound formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection)
-
Blood collection supplies (e.g., capillaries, EDTA tubes)
-
Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week.
-
Dosing: Administer a single dose of the test compound to a group of mice via the chosen route.
-
Blood Sampling: Collect blood samples from the mice at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and half-life (t₁/₂).
Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the preclinical pharmacological profiling of novel NNRTIs.
Caption: Workflow for determining the in vitro antiviral activity (EC₅₀) of a novel NNRTI.
Caption: Logical flow of preclinical pharmacological profiling for a novel NNRTI.
Caption: Simplified mechanism of action for HIV-1 NNRTIs.
Conclusion
The preclinical pharmacological profiling of novel HIV-1 NNRTIs is a critical step in the drug development pipeline. The data and protocols presented in this guide offer a framework for the evaluation of new chemical entities. The compounds highlighted demonstrate the potential of ongoing research to identify next-generation NNRTIs with improved potency, broader activity against resistant strains, and favorable pharmacokinetic properties. A systematic and rigorous preclinical evaluation, as outlined here, is essential for the successful translation of these promising compounds into clinically effective antiretroviral therapies.
References
- 1. Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and cellular studies evaluating a potent 2-cyanoindolizine catechol diether NNRTI targeting wildtype and Y181C mutant HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular and Cellular Studies Evaluating a Potent 2-Cyanoindolizine Catechol Diether NNRTI Targeting Wildtype and Y181C Mutant HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-HIV Agents | Yale Ventures [ventures.yale.edu]
- 6. Structural and Preclinical Studies of Computationally Designed Non-Nucleoside Reverse Transcriptase Inhibitors for Treating HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Methodological & Application
Protocol for HIV-1 reverse transcriptase inhibition assay using HIV-1 inhibitor-23
Topic: Protocol for HIV-1 Reverse Transcriptase Inhibition Assay Using a Test Inhibitor (e.g., HIV-1 Inhibitor-23)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) is a retrovirus that relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, a critical step for viral replication and integration into the host cell genome. This process makes HIV-1 RT a primary target for antiretroviral drug development.[1] Inhibition of this enzyme effectively halts the viral life cycle.
These application notes provide a detailed protocol for a non-radioactive, colorimetric HIV-1 reverse transcriptase inhibition assay. This assay is a valuable tool for screening and characterizing potential HIV-1 RT inhibitors, such as the hypothetical "this compound." The principle of this assay involves the measurement of newly synthesized cDNA from an RNA template by HIV-1 RT. The incorporation of labeled nucleotides into the cDNA is quantified, and the reduction in this signal in the presence of an inhibitor indicates its potency.
Principle of the Assay
The assay measures the synthesis of a DNA strand from an RNA template by HIV-1 RT. This process utilizes a poly(A) RNA template and an oligo(dT) primer. The reaction mixture contains digoxigenin (DIG)-labeled dUTP and biotin-labeled dATP, which are incorporated into the newly synthesized cDNA. The biotin-labeled cDNA is then captured on a streptavidin-coated microplate. The incorporated DIG is detected using an anti-DIG antibody conjugated to horseradish peroxidase (HRP). The HRP enzyme catalyzes a colorimetric reaction with a substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and the resulting color change is measured spectrophotometrically at 405 nm. The intensity of the color is directly proportional to the amount of cDNA synthesized and, therefore, to the activity of the RT enzyme. A decrease in color intensity in the presence of an inhibitor indicates inhibition of RT activity.
Materials and Reagents
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
This compound (or other test compounds)
-
Streptavidin-coated 96-well microplate
-
Reaction Buffer (containing template/primer, dNTPs with DIG-dUTP and Biotin-dATP)
-
Lysis Buffer (for enzyme dilution)
-
Wash Buffer
-
Anti-DIG-HRP conjugate
-
HRP substrate (e.g., ABTS)
-
Stop Solution (e.g., 1% SDS)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator (37°C)
-
Multichannel pipette
Experimental Protocol
This protocol is adapted from commercially available colorimetric HIV-1 RT assay kits.
4.1. Reagent Preparation
-
HIV-1 RT Enzyme Dilution: Dilute the stock HIV-1 RT to a working concentration (e.g., 1 ng/µL) in Lysis Buffer. Keep the enzyme on ice.
-
Inhibitor Dilutions: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO), and then further dilute in the Reaction Buffer to achieve the desired final concentrations.
-
Reaction Mixture: Prepare the master reaction mix containing the reaction buffer, template/primer, and labeled dNTPs.
4.2. Assay Procedure
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Negative Control (No Enzyme): Reaction Buffer without HIV-1 RT.
-
Positive Control (No Inhibitor): Reaction Buffer with HIV-1 RT.
-
Test Wells: Reaction Buffer with HIV-1 RT and varying concentrations of this compound.
-
-
Reaction Incubation: Add the diluted HIV-1 RT to the positive control and test wells. Incubate the plate at 37°C for 1 to 2 hours.
-
Capture of cDNA: Transfer the reaction mixtures to a streptavidin-coated microplate. Incubate at 37°C for 1 hour to allow the biotinylated cDNA to bind to the streptavidin.
-
Washing: Discard the contents of the wells and wash the plate 3-5 times with Wash Buffer to remove unincorporated nucleotides and other components.
-
Antibody Incubation: Add the anti-DIG-HRP conjugate to each well and incubate at 37°C for 45-60 minutes.
-
Final Washing: Repeat the washing step to remove any unbound antibody-enzyme conjugate.
-
Substrate Reaction: Add the HRP substrate (e.g., ABTS) to each well and incubate at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stopping the Reaction: Add Stop Solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
Data Presentation and Analysis
The raw absorbance data is used to calculate the percentage of inhibition for each concentration of this compound.
5.1. Calculation of Percent Inhibition
The percent inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Abs_inhibitor - Abs_negative) / (Abs_positive - Abs_negative))
Where:
-
Abs_inhibitor is the absorbance of the well with the inhibitor.
-
Abs_positive is the absorbance of the positive control (enzyme, no inhibitor).
-
Abs_negative is the absorbance of the negative control (no enzyme).
5.2. Data Summary Table
The results can be summarized in a table as follows. The IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
| This compound Concentration (µM) | Mean Absorbance (405 nm) | Standard Deviation | Percent Inhibition (%) |
| 0 (Positive Control) | 1.250 | 0.050 | 0 |
| 0.01 | 1.125 | 0.045 | 10 |
| 0.1 | 0.875 | 0.060 | 30 |
| 1 | 0.625 | 0.055 | 50 |
| 10 | 0.250 | 0.040 | 80 |
| 100 | 0.125 | 0.030 | 90 |
| Negative Control | 0.050 | 0.010 | N/A |
Estimated IC50 for this compound: 1 µM
Visualizations
6.1. Experimental Workflow
References
Application Notes and Protocols: Utilizing Diarylpyrimidine Inhibitors in Studies of HIV-1 NNRTI Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing diarylpyrimidine non-nucleoside reverse transcriptase inhibitors (NNRTIs), exemplified here as "HIV-1 Inhibitor-23," for studying the mechanisms of drug resistance in Human Immunodeficiency Virus Type 1 (HIV-1). Detailed protocols for key biochemical and cell-based assays are provided to enable the characterization of inhibitor potency against wild-type and mutant forms of HIV-1 reverse transcriptase (RT).
Introduction
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, approximately 10 Å from the polymerase active site.[1][2] This binding induces a conformational change in the enzyme that inhibits DNA polymerization.[3] The diarylpyrimidine (DAPY) class of NNRTIs, which includes the FDA-approved drugs etravirine and rilpivirine, has shown significant activity against HIV-1 strains resistant to first-generation NNRTIs.
A major challenge in NNRTI-based therapy is the emergence of drug-resistant mutations in the reverse transcriptase gene. Common mutations such as K103N, Y181C, and G190A can significantly reduce the binding affinity of NNRTIs, leading to treatment failure.[4][5] The study of novel diarylpyrimidine inhibitors, such as the representative "this compound," against these resistant strains is crucial for the development of more robust and effective antiretroviral therapies.
Data Presentation
The following tables summarize the inhibitory activity of two representative diarylpyrimidine NNRTIs, etravirine and rilpivirine, against wild-type (WT) HIV-1 and clinically relevant NNRTI-resistant mutants. This data serves as a benchmark for evaluating novel diarylpyrimidine compounds.
Table 1: In Vitro Anti-HIV-1 Activity of Etravirine (EC50 in nM)
| HIV-1 Strain | EC50 (nM) | Fold Change vs. WT |
| Wild-Type | 0.9 - 5.5[6] | 1.0 |
| K103N | No significant change[7] | ~1 |
| Y181C | 8.0[8] | Variable |
| K103N + Y181C | 5.0[8] | Variable |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in cell culture.
Table 2: In Vitro Anti-HIV-1 Activity of Rilpivirine (EC50 in nM)
| HIV-1 Strain | EC50 (nM) | Fold Change vs. WT |
| Wild-Type | ~0.5 - 1.2 | 1.0 |
| K103N | < 7[9] | < 14 |
| Y181C | < 7[9] | < 14 |
| L100I + K103N | < 5.4[9] | < 11 |
Data for rilpivirine is presented to show the activity profile of a related diarylpyrimidine NNRTI.
Table 3: HIV-1 Reverse Transcriptase Enzymatic Inhibition (IC50)
| Enzyme | Etravirine IC50 | Rilpivirine IC50 (nM) |
| Wild-Type RT | Low nM range[10] | ~14[1] |
| K103N RT | - | - |
| Y181C RT | Increased IC50[10] | - |
| E138K RT | - | 57.7[1] |
IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of the enzymatic activity of HIV-1 RT.
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol determines the in vitro inhibitory activity of a compound against purified HIV-1 reverse transcriptase.
Materials:
-
Purified recombinant HIV-1 RT (wild-type and mutant forms)
-
Poly(rA)-oligo(dT)18 template-primer[2]
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)[2]
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂[2]
-
Test compound (e.g., this compound) dissolved in DMSO
-
0.5 M EDTA[2]
-
Streptavidin-coated scintillation proximity assay (SPA) beads[2]
-
Microplate scintillation counter[2]
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in reaction buffer to the desired final concentrations.
-
In a 96-well plate, add the following to each well:
-
Initiate the reaction by adding purified HIV-1 RT (final concentration 25 nM) to each well.[2]
-
Stop the reaction by adding 0.5 M EDTA.[2]
-
Add streptavidin SPA beads to each well. The biotinylated oligo(dT) primer will bind to the beads, bringing the incorporated [³H]-dTTP into proximity for signal detection.[2]
-
Shake the plate for 5 minutes and then allow the beads to settle for at least 30 minutes.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Anti-HIV-1 Assay using MT-4 Cells
This protocol measures the ability of a compound to inhibit HIV-1 replication in a human T-cell line.
Materials:
-
MT-4 cells[12]
-
HIV-1 viral stock (e.g., HIV-1 IIIB for wild-type, or engineered strains with resistance mutations)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics
-
Test compound (e.g., this compound)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or similar viability assay kit[12]
-
Spectrophotometer
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of the test compound in culture medium and add 50 µL to the appropriate wells. Include wells with no compound as a virus control and wells with no virus as a cell control.
-
Add 50 µL of HIV-1 viral stock at a predetermined multiplicity of infection (MOI) to the wells containing cells and compound.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-5 days.[12]
-
After the incubation period, assess cell viability using the MTT assay. Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol).
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls.
-
Determine the EC50 value by plotting the percentage of protection versus the log of the compound concentration and fitting the data to a dose-response curve.
-
Concurrently, determine the 50% cytotoxic concentration (CC50) of the compound on uninfected MT-4 cells to assess its therapeutic index (SI = CC50/EC50).
X-ray Crystallography of HIV-1 RT in Complex with an NNRTI
This protocol outlines the general steps for determining the crystal structure of HIV-1 RT bound to an inhibitor.
Materials:
-
Highly purified HIV-1 RT (wild-type or mutant)
-
NNRTI inhibitor (e.g., this compound)
-
Crystallization buffer (e.g., containing PEG 3400, buffered at pH 5)[13]
-
Cryoprotectant
-
Crystallization plates (hanging drop or sitting drop vapor diffusion)
-
X-ray diffraction equipment (synchrotron source recommended)
Procedure:
-
Concentrate the purified HIV-1 RT to approximately 10-25 mg/mL.[14]
-
Prepare a complex of RT and the NNRTI by incubating the protein with a molar excess of the inhibitor.
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) by mixing the RT-inhibitor complex with the crystallization buffer at various ratios.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.
-
Once suitable crystals have grown, soak them in a cryoprotectant solution to prevent ice formation during data collection.
-
Flash-freeze the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to determine the space group and unit cell dimensions.
-
Solve the crystal structure using molecular replacement with a known RT structure as a search model.
-
Refine the structure and build the inhibitor into the electron density map to visualize the binding mode and interactions with the NNRTI binding pocket.
Visualizations
Caption: Mechanism of NNRTI Action.
Caption: Mechanism of NNRTI Resistance.
Caption: Workflow for HIV-1 RT Inhibition Assay.
Caption: Workflow for Cell-Based Anti-HIV-1 Assay.
References
- 1. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Detecting allosteric sites of HIV-1 reverse transcriptase by X-ray crystallographic fragment screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel diarylpyrimidine derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors against wild-type and K103N mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of etravirine for the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of etravirine resistance in clinical samples by a simple phenotypic test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. profoldin.com [profoldin.com]
- 12. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structure of HIV-1 reverse transcriptase in complex with a polypurine tract RNA:DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening of Diarylpyrimidine Derivatives for Anti-HIV Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV), the causative agent of Acquired Immunodeficiency Syndrome (AIDS), remains a significant global health challenge.[1] One of the most critical targets for antiretroviral therapy is the HIV-1 reverse transcriptase (RT), an enzyme essential for the conversion of the viral RNA genome into DNA, a crucial step in the viral replication cycle.[1][2] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the RT, known as the NNRTI binding pocket, inducing a conformational change that inhibits its enzymatic activity.[1][3]
Diarylpyrimidine (DAPY) derivatives have emerged as a highly potent and successful class of NNRTIs.[1] Compounds like etravirine and rilpivirine, both DAPY derivatives, have been approved for clinical use and demonstrate efficacy against wild-type and some drug-resistant strains of HIV-1. The continuous emergence of drug-resistant HIV-1 strains necessitates the discovery and development of new, more effective NNRTIs. High-throughput screening (HTS) plays a pivotal role in this process, enabling the rapid evaluation of large libraries of chemical compounds for their anti-HIV activity.[4][5]
These application notes provide detailed protocols for the high-throughput screening of diarylpyrimidine derivatives for anti-HIV activity, focusing on cell-based antiviral assays and enzyme inhibition assays.
Mechanism of Action of Diarylpyrimidine Derivatives
Diarylpyrimidine derivatives act as non-competitive inhibitors of HIV-1 reverse transcriptase. They bind to a hydrophobic, allosteric pocket located approximately 10 Å from the polymerase active site.[3] This binding event induces a conformational change in the enzyme, which distorts the active site and limits the flexibility of the "thumb" and "finger" subdomains of the p66 subunit of RT. This ultimately blocks the process of reverse transcription.
Figure 1: Mechanism of action of diarylpyrimidine derivatives as NNRTIs.
High-Throughput Screening Workflow
The high-throughput screening process for identifying novel anti-HIV diarylpyrimidine derivatives typically involves a multi-step approach, starting with a primary cell-based assay to assess general antiviral activity and cytotoxicity, followed by a secondary, more specific enzyme inhibition assay to confirm the mechanism of action.
Figure 2: High-throughput screening workflow for anti-HIV diarylpyrimidines.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the 50% cytotoxic concentration (CC50) of the test compounds, which is the concentration that reduces cell viability by 50%.[6][7][8][9]
Materials:
-
MT-4 cells (or other suitable host cell line)[10][11][12][13][14]
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Diarylpyrimidine derivatives dissolved in dimethyl sulfoxide (DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[6]
-
96-well microtiter plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[6]
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the diarylpyrimidine derivatives in culture medium. The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the diluted compounds to the wells containing the cells. Include cell control wells (no compound) and blank wells (medium only).
-
Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.[10]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8][9]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Incubate the plates overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
The CC50 value is calculated from the dose-response curve.
Anti-HIV Activity Assay (MT-4 Cell-Based Assay)
This assay measures the ability of the compounds to protect MT-4 cells from the cytopathic effect (CPE) of HIV-1 infection. The 50% effective concentration (EC50) is the concentration of the compound that inhibits 50% of the viral CPE.
Materials:
-
All materials from the MTT assay.
-
HIV-1 laboratory-adapted strain (e.g., IIIB or NL4-3).
Procedure:
-
Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of the diarylpyrimidine derivatives in culture medium.
-
Add 50 µL of the diluted compounds to the wells.
-
Add 50 µL of HIV-1 solution at a multiplicity of infection (MOI) of 0.01 to the wells.[10] Include virus control wells (cells + virus, no compound) and cell control wells (cells only).
-
Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.[10]
-
After incubation, assess cell viability using the MTT assay as described above.
-
The EC50 value is calculated from the dose-response curve by comparing the viability of treated, infected cells to that of untreated, infected cells and uninfected cells.
The Selectivity Index (SI) is a crucial parameter for evaluating the potential of an antiviral compound and is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates greater selective antiviral activity with lower cellular toxicity. Compounds with an SI value ≥ 10 are generally considered promising for further development.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is a biochemical assay to directly measure the inhibitory activity of the compounds against the HIV-1 RT enzyme, determining the 50% inhibitory concentration (IC50). A non-radioactive, colorimetric assay is described here.[15][16][17]
Materials:
-
Recombinant HIV-1 RT enzyme.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
Poly(A) template and oligo(dT) primer.
-
Biotin-dUTP and Digoxigenin-dUTP.
-
Streptavidin-coated 96-well plates.
-
Anti-digoxigenin-peroxidase (POD) conjugate.
-
Peroxidase substrate (e.g., ABTS).
-
Stop solution.
-
Microplate reader.
Procedure:
-
Coat a streptavidin-coated 96-well plate with the poly(A)/oligo(dT) template/primer.
-
Prepare serial dilutions of the diarylpyrimidine derivatives in reaction buffer.
-
Add the diluted compounds to the wells.
-
Add the HIV-1 RT enzyme to the wells.
-
Add the dNTP mix containing biotin-dUTP and digoxigenin-dUTP to initiate the reaction.
-
Incubate the plate at 37°C for 1 hour.
-
Wash the plate to remove unincorporated nucleotides.
-
Add the anti-digoxigenin-POD conjugate and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add the peroxidase substrate and incubate until a color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
-
The IC50 value is calculated from the dose-response curve.
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured format to facilitate comparison between different diarylpyrimidine derivatives.
Table 1: Anti-HIV Activity and Cytotoxicity of Diarylpyrimidine Derivatives
| Compound ID | EC50 (nM) vs. HIV-1 (Wild-Type) | CC50 (µM) in MT-4 cells | Selectivity Index (SI = CC50/EC50) |
| DAPY-001 | 2.6 | 27.2 | 10461 |
| DAPY-002 | 3.8 | >100 | >26315 |
| DAPY-003 | 14 | 264.19 | 18870 |
| Etravirine | 4.0 | 2.2 | 550 |
| Nevirapine | 10 | >100 | >10000 |
Table 2: HIV-1 Reverse Transcriptase Inhibitory Activity
| Compound ID | IC50 (µM) against HIV-1 RT (Wild-Type) |
| DAPY-001 | 0.084 |
| DAPY-002 | 0.021 |
| DAPY-003 | 0.57 |
| Etravirine | 0.011 |
| Nevirapine | 2.32 |
Conclusion
The protocols and workflow described in these application notes provide a robust framework for the high-throughput screening and initial characterization of novel diarylpyrimidine derivatives as potential anti-HIV agents. By systematically evaluating the antiviral efficacy, cytotoxicity, and mechanism of action, promising lead compounds can be identified for further optimization and preclinical development in the ongoing effort to combat HIV/AIDS.
References
- 1. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mechanistic and Structural Investigation of Modified Derivatives of the Diaryltriazine Class of NNRTIs Targeting HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 13. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. abnova.com [abnova.com]
- 16. profoldin.com [profoldin.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Evaluating the Synergy of HIV-1 Inhibitor-23 with Other Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of combination antiretroviral therapy (cART) has fundamentally changed the prognosis for individuals with HIV-1, transforming it into a manageable chronic condition. A key principle of cART is the use of multiple drugs that target different stages of the viral lifecycle. This approach can lead to synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects.[1][2] Synergistic combinations are highly sought after as they can increase therapeutic efficacy, lower the required dosages of individual drugs, reduce toxicity, and limit the emergence of drug-resistant viral strains.[1][2]
This document provides detailed application notes and experimental protocols for evaluating the synergistic potential of a hypothetical novel antiretroviral, "HIV-1 Inhibitor-23," when used in combination with other established antiretroviral (ARV) agents.
Core Concepts: Quantifying Drug Synergy
The interaction between two or more drugs can be synergistic, additive, or antagonistic. The most widely accepted method for quantifying these interactions is the Chou-Talalay method, which is based on the median-effect principle of the mass-action law.[1][2][3] This method calculates a Combination Index (CI) , a quantitative measure of the nature of the drug interaction.
The CI value provides a clear interpretation of the interaction:
-
CI < 1: Indicates synergy.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
The CI can be calculated at different effect levels (e.g., 50%, 75%, and 90% inhibition of viral replication), providing a comprehensive understanding of the drug interaction across a range of concentrations.[4]
Experimental Protocols
In Vitro Synergy Testing: The Checkerboard Assay
The checkerboard assay is a common and robust method for evaluating the in vitro synergy of two compounds.[5][6][7] It involves testing a matrix of concentrations for both drugs, alone and in combination.
Objective: To determine the Combination Index (CI) for Inhibitor-23 when combined with other ARVs against HIV-1 replication in a cell-based assay.
Materials:
-
Cell Line: TZM-bl cells (a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR-luciferase reporter gene).
-
Virus: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB, NL4-3) or clinical isolates.
-
Compounds:
-
This compound (stock solution of known concentration).
-
Partner ARVs (e.g., a reverse transcriptase inhibitor like Zidovudine [AZT], a protease inhibitor like Darunavir [DRV], or an integrase inhibitor like Raltegravir [RAL]).
-
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Luciferase assay reagent.
-
Reagents for assessing cell viability (e.g., MTT, MTS, or CellTiter-Glo).
-
-
Equipment:
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette.
-
CO2 incubator (37°C, 5% CO2).
-
Luminometer.
-
Experimental Workflow:
Caption: Figure 1: Experimental workflow for the checkerboard synergy assay.
Procedure:
-
Drug Dilution Preparation:
-
Prepare 2-fold serial dilutions of Inhibitor-23 and the partner ARV at 4x the final desired concentration in culture medium.
-
-
Checkerboard Plate Setup:
-
In a 96-well plate, add 50 µL of the diluted Inhibitor-23 along the y-axis (e.g., rows A-G).
-
Add 50 µL of the diluted partner ARV along the x-axis (e.g., columns 1-11).
-
Row H should contain only the dilutions of the partner ARV (single-drug control).
-
Column 12 should contain only the dilutions of Inhibitor-23 (single-drug control).
-
Include wells with cells and virus but no drugs (virus control) and wells with cells only (cell control).
-
-
Cell Seeding and Infection:
-
Add 50 µL of TZM-bl cells (at a density of 2 x 10^5 cells/mL) to each well.
-
Add 50 µL of HIV-1 stock (at a pre-determined titer) to each well except the cell control wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Measurement of Viral Replication and Cytotoxicity:
-
After incubation, measure luciferase activity using a luminometer as per the manufacturer's instructions.
-
In a parallel plate prepared identically but without virus, assess cell viability to determine the cytotoxicity of the drug combinations.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each well relative to the virus control.
-
Use software such as CompuSyn to calculate the CI values at 50%, 75%, and 90% inhibition (EC50, EC75, and EC90).
-
Understanding the Mechanism: HIV-1 Signaling and Drug Targets
Synergy often arises when drugs target different, non-competing steps in the HIV-1 replication cycle. Understanding the potential target of Inhibitor-23 is crucial for rational drug combination design. The HIV-1 lifecycle involves several key signaling pathways and enzymatic processes that are targets for current ARVs.[8][9][10]
Simplified HIV-1 Replication Cycle and ARV Targets:
Caption: Figure 2: Key stages of the HIV-1 replication cycle and the corresponding classes of antiretroviral drugs.
Data Presentation
Clear and concise presentation of quantitative data is essential for interpreting synergy studies.
Table 1: Cytotoxicity of Inhibitor-23 and Partner ARVs on TZM-bl Cells
| Compound | CC50 (µM) |
| Inhibitor-23 | [Insert Value] |
| Zidovudine (AZT) | [Insert Value] |
| Darunavir (DRV) | [Insert Value] |
| Raltegravir (RAL) | [Insert Value] |
| CC50: 50% cytotoxic concentration |
Table 2: Anti-HIV-1 Activity of Inhibitor-23 and Partner ARVs
| Compound | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Inhibitor-23 | [Insert Value] | [Insert Value] |
| Zidovudine (AZT) | [Insert Value] | [Insert Value] |
| Darunavir (DRV) | [Insert Value] | [Insert Value] |
| Raltegravir (RAL) | [Insert Value] | [Insert Value] |
| EC50: 50% effective concentration |
Table 3: Combination Index (CI) Values for Inhibitor-23 with Partner ARVs
| Combination (Inhibitor-23 +) | CI at EC50 | CI at EC75 | CI at EC90 | Interpretation |
| Zidovudine (AZT) | [Value] | [Value] | [Value] | [Synergy/Additive/Antagonism] |
| Darunavir (DRV) | [Value] | [Value] | [Value] | [Synergy/Additive/Antagonism] |
| Raltegravir (RAL) | [Value] | [Value] | [Value] | [Synergy/Additive/Antagonism] |
| CI < 1 indicates synergy, CI = 1 indicates additivity, CI > 1 indicates antagonism. |
Conclusion
The systematic evaluation of drug combinations is a cornerstone of modern antiretroviral drug development. The protocols and data presentation guidelines provided herein offer a standardized framework for assessing the synergistic potential of novel compounds like this compound. By employing rigorous methodologies such as the checkerboard assay and the Chou-Talalay method, researchers can generate robust and quantitative data to guide the selection of promising drug combinations for further preclinical and clinical development. This will ultimately contribute to the creation of more effective, safer, and durable treatment regimens for individuals living with HIV-1.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad synergistic antiviral efficacy between a novel elite controller-derived dipeptide and antiretrovirals against drug-resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Frontiers | HIV-1 replication and latency are balanced by mTOR-driven cell metabolism [frontiersin.org]
- 9. T-Cell Signaling in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Selecting and Utilizing Cell Lines for the Efficacy Testing of Non-Nucleoside Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] They function by binding to an allosteric site on the reverse transcriptase enzyme, which induces conformational changes that inhibit its catalytic activity.[1] This action prevents the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle.[2] The development and evaluation of new NNRTI candidates rely on robust and reproducible in vitro cell-based assays. The selection of an appropriate cell line is a pivotal step in this process, as different cell lines offer distinct advantages for various experimental goals, from high-throughput screening to detailed mechanism-of-action studies. This document provides a guide to commonly used cell lines, protocols for efficacy and cytotoxicity testing, and quantitative data to aid in the selection process.
Commonly Used Cell Lines for NNRTI Efficacy Testing
The choice of cell line depends on the specific research question, the desired assay endpoint, and the tropism of the HIV-1 strain being used. Key characteristics of several widely used cell lines are summarized below.
| Cell Line | Type | Key Features & Applications | Assay Principle |
| TZM-bl | Adherent; HeLa derivative | Engineered to express CD4, CCR5, and CXCR4. Contains HIV-1 LTR-driven luciferase and β-galactosidase reporter genes.[3][4] Ideal for high-throughput screening of compounds against various HIV-1 strains (X4, R5, dual-tropic).[3] | Inhibition of viral entry and Tat-mediated transcription is quantified by a reduction in luciferase activity.[3][5] |
| MT-4 | Suspension; Human T-cell leukemia | HTLV-1 transformed T-cell line highly susceptible to HIV-1 infection, leading to rapid and pronounced cytopathic effects.[6][7] Suitable for assessing viral inhibition by measuring cell viability or viral antigen production.[6] | NNRTI efficacy is measured by the inhibition of virus-induced cell death (cytopathic effect) or by quantifying viral p24 antigen levels.[6] |
| CEM-GFP / CEM-GXR | Suspension; Human T-cell leukemia | CEM-GFP cells contain a GFP reporter gene under the control of the HIV-1 LTR.[8] CEM-GXR is a subclone engineered to also express CCR5, allowing for the study of R5-tropic viruses. Useful for monitoring infection kinetics and drug susceptibility via flow cytometry.[8] | Inhibition of viral replication is quantified by a decrease in the percentage of GFP-positive cells.[8] |
| CEM-SS | Suspension; Human T-cell leukemia | A subclone of the CCRF-CEM T-lymphoblastoid cell line that is highly sensitive to the cytopathic effects of HIV-1, particularly syncytia (giant cell) formation. | Efficacy is determined by the inhibition of virus-induced cytopathicity, often measured using a tetrazolium-based (MTT or XTT) cell viability assay. |
Quantitative Data: NNRTI Efficacy and Cytotoxicity
The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) for common NNRTIs across different cell lines. The EC₅₀ value represents the concentration of the drug that inhibits 50% of viral replication, while the CC₅₀ value is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a critical measure of a compound's therapeutic window.
Table 1: Antiviral Activity (EC₅₀) of NNRTIs in Various Cell Lines (in nM)
| Drug | TZM-bl | MT-4 | CEM-SS |
| Nevirapine | 100 | ~75 | 40 - 100 |
| Efavirenz | 1.6 - 2.0 | 1.0 - 3.0 | 0.92 - 5.0 |
| Etravirine | ~5.0 | 4.0 | Not widely reported |
| Rilpivirine | 0.3 - 0.7 | 0.4 - 1.2 | Not widely reported |
Note: EC₅₀ values can vary based on the specific HIV-1 strain, viral input (MOI), and assay conditions.
Table 2: Cytotoxicity (CC₅₀) of NNRTIs in Various Cell Lines (in µM)
| Drug | TZM-bl | MT-4 | CEM-SS |
| Nevirapine | >100 | >225 | >100 |
| Efavirenz | >50 | 22 | 0.55 |
| Etravirine | >25 | >2.0 | Not widely reported |
| Rilpivirine | >10 | >10 | Not widely reported |
Note: CC₅₀ values are highly dependent on the duration of drug exposure and the specific cell viability assay used.
Visualizations and Workflows
Mechanism of NNRTI Action
General Experimental Workflow for NNRTI Evaluation
Decision Guide for Cell Line Selection
Experimental Protocols
Protocol 1: NNRTI Efficacy Testing using TZM-bl Reporter Cells
This protocol measures the inhibition of a single round of viral infection by quantifying luciferase gene expression.
Materials:
-
TZM-bl cells
-
Complete Growth Medium (DMEM, 10% FBS, Penicillin-Streptomycin)
-
NNRTI compounds
-
Titered HIV-1 stock
-
DEAE-Dextran
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, solid-bottom 96-well assay plates
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and resuspend TZM-bl cells in complete growth medium. Seed 1 x 10⁴ cells in 100 µL of medium into each well of a 96-well plate.[4] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of NNRTI compounds in growth medium. Remove the medium from the cells and add 100 µL of the diluted compounds to the appropriate wells. Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus) wells.
-
Infection: Prepare the viral inoculum in growth medium containing DEAE-Dextran to enhance infectivity.[3] Add 50 µL of the virus inoculum to each well (except cell control wells) at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.[5]
-
Lysis and Readout: Remove 100 µL of supernatant from each well. Add 100 µL of luciferase assay reagent to each well to lyse the cells.
-
Measurement: After a 2-minute incubation at room temperature, transfer 150 µL of the lysate to a black 96-well plate and measure luminescence using a luminometer.[5]
-
Data Analysis:
-
Subtract the average background luminescence from the cell control wells from all other readings.
-
Calculate the percent inhibition for each NNRTI concentration relative to the virus control wells.
-
Determine the EC₅₀ value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a four-parameter dose-response curve.
-
Protocol 2: NNRTI Efficacy Testing using p24 Antigen ELISA in MT-4 Cells
This protocol measures the inhibition of viral replication by quantifying the amount of HIV-1 p24 capsid protein released into the culture supernatant.
Materials:
-
MT-4 cells
-
Complete Growth Medium (RPMI-1640, 10% FBS, Penicillin-Streptomycin)
-
NNRTI compounds
-
Titered HIV-1 stock
-
HIV-1 p24 Antigen Capture ELISA kit
-
96-well round-bottom culture plates
-
Microplate reader (450 nm)
Procedure:
-
Cell Seeding: Add 50 µL of MT-4 cells (at 1 x 10⁶ cells/mL) to each well of a 96-well culture plate.
-
Compound and Virus Addition: Add 25 µL of serially diluted NNRTI compounds. Immediately after, add 25 µL of HIV-1 stock to the wells. Include appropriate virus and cell controls.
-
Incubation: Incubate the plates for 4-5 days at 37°C, 5% CO₂ until the virus control wells show significant cytopathic effect.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the culture supernatant for p24 analysis. Supernatants can be stored at -80°C.
-
p24 ELISA: Perform the p24 ELISA according to the manufacturer's instructions. This typically involves adding the culture supernatants to an antibody-coated plate, followed by incubation with a detector antibody and substrate.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using the provided p24 antigen standards.
-
Calculate the concentration of p24 in each sample from the standard curve.
-
Determine the percent inhibition of p24 production for each NNRTI concentration relative to the virus control.
-
Calculate the EC₅₀ value as described in the TZM-bl protocol.
-
Protocol 3: Cytotoxicity Testing using MTT Assay
This protocol assesses the effect of NNRTI compounds on cell viability by measuring mitochondrial metabolic activity.
Materials:
-
Target cell line (e.g., MT-4, CEM-SS, TZM-bl)
-
Complete Growth Medium
-
NNRTI compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.[3] For suspension cells like MT-4 or CEM, seeding density may need optimization.
-
Compound Addition: Add serially diluted NNRTI compounds to the wells. Include "cell control" wells with no compound.
-
Incubation: Incubate the plate for the same duration as the efficacy assay (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[2]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[2]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6] The plate can be left overnight at 37°C to ensure complete dissolution.[2]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percent cell viability for each NNRTI concentration relative to the untreated cell control wells.
-
Determine the CC₅₀ value by plotting percent viability against the log of the drug concentration and fitting to a dose-response curve.
-
Conclusion
The selection of an appropriate cell line and assay format is fundamental for the accurate evaluation of NNRTI efficacy. Reporter cell lines like TZM-bl are suited for high-throughput screening, while T-cell lines such as MT-4 and CEM variants are valuable for studying antiviral effects in a more physiologically relevant context and for observing virus-induced cytopathicity. By carefully choosing the experimental system and adhering to robust protocols for both efficacy and cytotoxicity, researchers can generate reliable and comparable data to advance the development of novel HIV-1 inhibitors.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Guidelines for the Performance of CD4+ T-Cell Determinations in Persons with Human Immunodeficiency Virus Infection [cdc.gov]
- 8. Role of Rilpivirine and Etravirine in Efavirenz and Nevirapine-Based Regimens Failure in a Resource-Limited Country: A Cross- Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of HIV-1 Inhibitor-23
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of HIV-1 inhibitor-23 for in vitro assays.
Troubleshooting Guide
Low aqueous solubility of this compound can lead to issues such as compound precipitation in cell culture media, inaccurate potency measurements, and poor reproducibility of experimental results.[1] This guide provides a systematic approach to addressing these challenges.
Problem: Precipitate formation upon addition to aqueous buffer or cell culture media.
Immediate Actions:
-
Visual Inspection: Confirm the presence of precipitate by holding the plate or tube against a light source. Precipitate can appear as cloudiness, crystals, or an oily film.
-
Solvent Control: Prepare a control well/tube containing the same final concentration of the solvent (e.g., DMSO) in the aqueous medium to ensure the solvent itself is not causing precipitation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with significant antiviral activity.[2] Like many diarylpyrimidine derivatives, it is a hydrophobic molecule, which often leads to poor aqueous solubility.[3][4] This can hinder its evaluation in aqueous-based in vitro assays, such as cell-based antiviral assays and enzymatic assays.
Q2: My compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?
A2: This is a common issue. The aqueous environment of the cell culture medium can cause the compound to fall out of solution. Here are some steps to take:
-
Lower the final concentration: Your desired concentration might be above the compound's solubility limit in the final assay medium. Try a serial dilution to find the maximum soluble concentration.
-
Minimize the DMSO concentration: While DMSO is a good solvent for many poorly soluble compounds, a high final concentration can be toxic to cells and can also promote precipitation upon dilution. Aim for a final DMSO concentration of less than 0.5%.[5] This can be achieved by preparing a more concentrated stock solution in DMSO.
-
Use a solubility-enhancing excipient: Co-formulating this compound with excipients like cyclodextrins can significantly improve its aqueous solubility.
Q3: What are cyclodextrins and how can they improve the solubility of this compound?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex that is more soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
Q4: What is a solid dispersion and how can it help with my in vitro experiments?
A4: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, often a polymer.[6] This can enhance the dissolution rate and apparent solubility of the drug. For in vitro assays, a stock solution of the solid dispersion can be prepared, which may exhibit better solubility and stability in aqueous media compared to a stock solution of the compound alone.
Quantitative Data
Table 1: Solubility of a Structurally Similar Diarylpyrimidine NNRTI (Compound 11c)
| Parameter | Value | Reference |
| Water Solubility | Significantly Improved | [4] |
Note: This data is for a different, but structurally related, diarylpyrimidine NNRTI and is provided as a representative example of the potential for solubility improvement within this class of compounds.
Table 2: Biological Activity of this compound
| Parameter | Value | Reference |
| EC50 (HIV-1 WT) | 24.9 nM | [2] |
| EC50 (HIV-1 K103N) | 10.4 nM | [2] |
| CC50 | > 221 µM | [2] |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes the preparation of a stock solution of this compound complexed with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Ethanol
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Weigh out the desired amounts of this compound and HP-β-CD. A molar ratio of 1:1 to 1:2 (inhibitor:cyclodextrin) is a good starting point.
-
Place the HP-β-CD in the mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.
-
Add the this compound to the paste and knead for 30-60 minutes.
-
Dry the resulting mixture under vacuum or in a desiccator to remove the solvents.
-
The resulting powder is the inclusion complex.
-
To prepare a stock solution, dissolve the complex in the desired aqueous buffer (e.g., PBS or cell culture medium) with the aid of vortexing.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol outlines the preparation of a solid dispersion of this compound with a hydrophilic polymer like polyvinylpyrrolidone (PVP).
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol or another suitable organic solvent
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Weigh the desired amounts of this compound and PVP. A drug-to-polymer ratio of 1:5 or 1:10 (w/w) is a common starting point.
-
Dissolve both the this compound and PVP in a suitable volume of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Continue evaporation until a thin, solid film is formed on the inside of the flask.
-
Further dry the solid dispersion under vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
To prepare a stock solution, dissolve the solid dispersion in the desired aqueous buffer with vortexing.
-
Sterile-filter the solution using a 0.22 µm syringe filter.
Visualizations
HIV-1 Replication Cycle and the Target of NNRTIs
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) like this compound act at a critical step in the HIV-1 replication cycle. They bind to a hydrophobic pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This prevents the conversion of the viral RNA genome into DNA, a necessary step for the virus to integrate into the host cell's genome and replicate.
Caption: The HIV-1 replication cycle and the inhibitory action of NNRTIs.
Decision Workflow for Solubility Enhancement
The following diagram outlines a decision-making process for selecting a suitable solubility enhancement strategy for a poorly soluble compound like this compound.
Caption: Decision workflow for selecting a solubility enhancement strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel diarylpyrimidines and diaryltriazines as potent HIV-1 NNRTIs with dramatically improved solubility: a patent evaluation of US20140378443A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting the Tolerant Region I of the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Binding Pocket: Discovery of Potent Diarylpyrimidine-Typed HIV-1 NNRTIs against Wild-Type and E138K Mutant Virus with Significantly Improved Water Solubility and Favorable Safety Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Current drugs for HIV-1: from challenges to potential in HIV/AIDS [frontiersin.org]
- 6. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal in HIV-1 p24 antigen assays
Welcome to the technical support center for HIV-1 p24 antigen assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not getting any signal, or the signal is very weak in my p24 ELISA. What are the possible causes and solutions?
A weak or absent signal is a common issue in p24 antigen assays. The underlying cause can often be traced back to several key areas of the experimental protocol.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Reagent Issues | - Incorrect Reagent Preparation or Order of Addition: Carefully review the kit protocol to ensure all reagents were prepared correctly and added in the specified order.[1] - Expired or Improperly Stored Reagents: Verify the expiration dates of all kit components. Ensure reagents have been stored at the recommended temperatures.[1] - Inactive Substrate or Enzyme Conjugate: Test the activity of the enzyme conjugate and substrate. For example, sodium azide can inhibit horseradish peroxidase (HRP) activity. Ensure the correct substrate is used for the enzyme conjugate (e.g., TMB for HRP). |
| Antibody Problems | - Antibody Concentration Too Low: Increase the concentration of the primary or detection antibody. Titration experiments may be necessary to determine the optimal concentration.[1] - Incompatible Antibodies: Ensure the capture and detection antibodies recognize different epitopes on the p24 antigen.[1] If using a secondary antibody, confirm it is specific for the primary antibody's host species.[1] |
| Procedural Errors | - Inadequate Incubation Times or Temperatures: Follow the protocol's recommendations for incubation times and temperatures. Increasing the primary antibody incubation time (e.g., overnight at 4°C) can sometimes enhance the signal.[1][2] - Insufficient Washing: Inadequate washing can lead to high background, but overly aggressive washing can remove bound antigen or antibodies. Ensure wash steps are performed as described in the protocol.[2] - Plate Wells Drying Out: Do not allow the wells to dry out during the assay, as this can denature proteins.[2] |
| Sample-Specific Issues | - Low p24 Concentration: The p24 concentration in your sample may be below the detection limit of the assay.[3][4] Consider using a more sensitive assay or concentrating your sample. - Immune Complex Formation: In biological samples, p24 antigen can be bound by anti-p24 antibodies, masking it from the assay's detection antibodies.[5][6] An immune complex dissociation (ICD) step is recommended. |
Q2: My standard curve is poor or non-linear. How can I fix this?
A reliable standard curve is essential for accurate quantification of p24. A poor standard curve can result from several factors.
Troubleshooting a Poor Standard Curve
| Potential Cause | Troubleshooting Steps |
| Standard Degradation | The p24 standard may have degraded due to improper storage or multiple freeze-thaw cycles.[1][7] Use a fresh vial of the standard and ensure it is reconstituted correctly according to the manufacturer's instructions.[1] |
| Pipetting Errors | Inaccurate pipetting during the preparation of the standard dilutions is a common source of error. Use calibrated pipettes and ensure thorough mixing at each dilution step.[2] |
| Incorrect Curve Fitting | Use the appropriate regression model to fit your standard curve data, as specified in the kit protocol. A 4-parameter logistic (4-PL) curve fit is often recommended.[8] |
| Out-of-Range OD Values | If the optical density (OD) readings for your highest standard points are above the linear range of the plate reader, this can skew the curve. Ensure your highest standard falls within the detectable range. |
Q3: The p24 levels in my cell culture supernatants are consistently low. What can I do to increase the yield?
Low p24 expression in cell culture can be a biological limitation. However, certain experimental conditions can be optimized.
Optimizing p24 Expression in Cell Culture
| Factor | Recommendations |
| Cell Culture Conditions | Serum-free culture conditions have been shown to restrict HIV-1 replication in macrophages, leading to lower p24 production.[9] Ensure your culture medium contains the necessary factors for robust viral replication. |
| Time of Harvest | The kinetics of p24 production can vary. Perform a time-course experiment to determine the optimal time point for harvesting the supernatant to capture peak p24 levels. |
| Sample Dilution | For samples with very high p24 concentrations, a prozone effect can occur, leading to erroneously low readings. If high p24 levels are expected, it is necessary to dilute the sample and re-test. |
| Sample Stability | p24 antigen can degrade over time, especially with prolonged storage.[7] It is best to assay fresh samples or samples that have been stored properly at -70°C.[10] Avoid multiple freeze-thaw cycles.[10] |
Quantitative Data Summary
The sensitivity of HIV-1 p24 antigen assays can vary significantly depending on the technology used.
Table 1: Comparison of HIV-1 p24 Assay Sensitivities
| Assay Type | Typical Limit of Detection (LOD) | Reference |
| Standard Colorimetric ELISA | 5–25 pg/mL | [5] |
| ELISA with Photochemical Signal Amplification (PSAM) | ~0.08 pg/mL | [5] |
| Fluorescent-ELISA | ~0.7 pg/mL | [11] |
| Nuclease-Linked Fluorescence Oligonucleotide Assay (NLFOA) | ~1 pg/mL | [3] |
| Ultrasensitive Digital ELISA (Simoa) | 0.004 - 0.017 pg/mL | [12][13] |
Experimental Protocols
Protocol 1: General HIV-1 p24 Sandwich ELISA Workflow
This protocol outlines the key steps for a standard double-antibody sandwich ELISA for p24 detection.
-
Coating: Coat a 96-well microplate with a capture antibody specific for HIV-1 p24. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add your samples and a serial dilution of the p24 standard to the appropriate wells. Incubate for 2 hours at 37°C or as recommended by the kit manufacturer.
-
Washing: Repeat the washing step to remove unbound antigen.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for a different epitope of p24. Incubate for 1 hour at 37°C.[14]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add a streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.[14]
-
Stopping the Reaction: Add a stop solution (e.g., 1 N H₂SO₄) to quench the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[8]
Protocol 2: Immune Complex Dissociation (ICD) - Heat Treatment
This protocol is used to dissociate p24 from antibodies in serum or plasma samples.
-
Sample Preparation: For every 100 µL of sample, add an equal volume of a dissociation reagent (often provided in commercial kits, typically a low pH buffer).
-
Incubation: Incubate the mixture at a high temperature (e.g., 100°C) for 5 minutes to denature the antibodies.
-
Neutralization: Neutralize the sample by adding a neutralization buffer to restore the pH to a level compatible with the ELISA.
-
Assay: Proceed with the ELISA protocol, using the treated sample.
Visual Guides
The following diagrams illustrate key workflows and concepts in HIV-1 p24 antigen assays.
Caption: Standard Sandwich ELISA Workflow for p24 Detection.
Caption: Troubleshooting Logic for Low Signal in p24 Assays.
References
- 1. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. arp1.com [arp1.com]
- 3. Enhanced Sensitivity for Detection of HIV-1 p24 Antigen by a Novel Nuclease-Linked Fluorescence Oligonucleotide Assay | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Increased sensitivity of HIV-1 p24 ELISA using a photochemical signal amplification system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p24 revisited: A landscape review of antigen detection for early HIV diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deterioration of detectable human immunodeficiency virus serum p24 antigen in samples stored for batch testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
- 9. Restricted HIV type 1 replication under serum-free culture conditions in human monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of Free and Complexed Human Immunodeficiency Virus p24 Antigens during Storage for Various Intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a sensitive ELISA for HIV-1 p24 antigen using a fluorogenic substrate for monitoring HIV-1 replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Ultrasensitive HIV-1 p24 Assay Detects Single Infected Cells and Differences in Reservoir Induction by Latency Reversal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. en.hillgene.com [en.hillgene.com]
Technical Support Center: Optimizing Cell Culture Conditions for HIV-1 Replication Assays
Welcome to the technical support center for HIV-1 replication assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their cell culture conditions for reliable and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during HIV-1 replication assays, providing potential causes and solutions in a question-and-answer format.
Low or No Viral Replication
Q1: Why am I not observing any significant p24 antigen in my culture supernatant?
A1: Low or undetectable p24 levels can stem from several factors:
-
Suboptimal Cell Health: Ensure your cells are healthy and in the exponential growth phase before infection. Poor cell viability will significantly impair viral replication.[1] Conduct a cell viability assay (e.g., Trypan Blue exclusion, MTT, or ATP-based assays) before starting your experiment.
-
Incorrect Viral Titer: The initial viral input may be too low. It is crucial to use a accurately titrated viral stock. The 50% Tissue Culture Infectious Dose (TCID50) assay is a common method to determine the infectious titer of a virus stock.[2][3][4] For some primary HIV-1 isolates, a higher initial infectious virus input (e.g., 200 TCID50/well) might be necessary for efficient replication.[5]
-
Cell Line Susceptibility: Not all cell lines are equally permissive to all HIV-1 strains.[6][7][8] For example, T-cell based reporter lines can have low susceptibility to primary HIV-1 isolates.[6] Ensure the cell line you are using expresses the appropriate receptors (CD4) and co-receptors (CCR5 or CXCR4) for the viral strain you are studying.[7]
-
Mycoplasma Contamination: Mycoplasma contamination can significantly alter cell metabolism and inhibit viral replication. Regularly test your cell cultures for mycoplasma.
-
Reagent Quality: Ensure that all media, sera, and supplements are of high quality and not expired. The type and source of serum can affect transduction efficiency.[9]
Q2: My viral replication is inconsistent between experiments. What could be the cause?
A2: Inconsistent results are often due to variability in experimental conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic changes and altered susceptibility to HIV-1 infection.
-
Cell Seeding Density: Optimal cell density is crucial for efficient viral outgrowth.[10] Ensure you seed the same number of viable cells for each experiment. Uneven cell distribution in culture plates can also lead to variability.[2]
-
Viral Stock Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your viral stocks, as this can significantly reduce viral infectivity. Aliquot your viral stocks for single-use.[5]
-
Donor Variability (for primary cells): When using primary cells like PBMCs, there will be inherent donor-to-donor variability.[11] It is important to use cells from multiple donors to ensure the generalizability of your results.
Issues with Cell Viability
Q3: I'm observing significant cell death in my uninfected control cultures. What should I do?
A3: High background cell death can confound your results. Consider the following:
-
Cell Culture Conditions: Ensure your incubator has the correct temperature (37°C) and CO2 levels (typically 5%). Also, check for contamination.
-
Media and Supplements: The quality of your culture medium, fetal bovine serum (FBS), and other supplements is critical. Some cell lines may require specific media formulations.[6]
-
Cell Handling: Be gentle when handling cells to avoid mechanical stress. Over-trypsinization can also damage cells.
Q4: My infected cultures are dying much faster than my control cultures. How can I mitigate this?
A4: HIV-1 infection can induce cytopathic effects (CPE), leading to cell death.[2]
-
High Multiplicity of Infection (MOI): A very high MOI can lead to rapid and widespread cell death. Consider reducing the MOI to allow for multiple rounds of replication without overwhelming the culture.
-
Assay Duration: If you are measuring replication over a long period, you may need to replenish the media and/or split the cultures to maintain optimal cell densities and viability.[10]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the setup and execution of HIV-1 replication assays.
Q1: What is the best cell line to use for my HIV-1 replication assay?
A1: The choice of cell line depends on the specific goals of your experiment.
-
TZM-bl cells: These are HeLa cells engineered to express CD4, CCR5, and CXCR4, and they contain an integrated HIV-1 LTR-driven luciferase reporter gene. They are highly susceptible to a wide range of HIV-1 isolates and are commonly used for neutralization and infectivity assays.[12][13]
-
T-cell lines (e.g., Jurkat, CEM, MT-2, C8166): These suspension cell lines are of T-cell origin and are useful for studying HIV-1 replication in a more physiologically relevant context.[8][14] However, their susceptibility to primary isolates can be lower than that of TZM-bl cells.[6] Some T-cell lines, like C8166-R5, have been shown to be comparable to primary cells for culturing HIV-1.[7]
-
Primary Peripheral Blood Mononuclear Cells (PBMCs): PBMCs, particularly CD4+ T cells, are the most physiologically relevant model for studying HIV-1 infection.[15][16] However, they have the disadvantage of donor-to-donor variability.[11]
Q2: How do I determine the infectious titer of my HIV-1 stock?
A2: The most common method is the TCID50 assay.[2][3][4] This assay determines the dilution of the virus required to infect 50% of the cell cultures. The titer is calculated using statistical methods like the Reed-Muench or Spearman-Karber method.[3][17]
Q3: What are the key parameters to optimize for a successful HIV-1 replication assay?
A3: Key parameters include:
-
Cell type and health: Choose a suitable cell line and ensure the cells are healthy and in their logarithmic growth phase.
-
Viral input: Use an appropriate MOI based on an accurate viral titer.
-
Culture medium: Use a high-quality medium and consider serum-free options for certain applications to enhance infectivity.[6]
-
Enhancers of infection: Polycations like DEAE-dextran or Polybrene can be used to enhance viral transduction by reducing the electrostatic repulsion between the virus and the cell membrane.[9]
-
Assay readout: Choose a sensitive and reliable method to measure viral replication, such as a p24 ELISA, reverse transcriptase assay, or a reporter gene assay (e.g., luciferase or GFP).[18][19][20]
Q4: How can I improve the transduction efficiency of lentiviral vectors in my cells?
A4: To improve lentiviral transduction:
-
Use of Polycations: As mentioned, polycations like DEAE-dextran can significantly enhance transduction efficiency.[9]
-
Spinocolation: Centrifuging the cells with the virus can increase the proximity of viral particles to the cell surface, thereby improving transduction.[21][22][23]
-
Optimized Media: The type and source of serum can impact transduction.[9] In some cases, serum-free media can be beneficial.[24]
-
Microfluidic Systems: For certain applications, microfluidic systems can enhance transduction efficiency by minimizing the distance between the vectors and target cells.[25]
Data Presentation
Table 1: Common Cell Lines for HIV-1 Replication Assays
| Cell Line | Cell Type | Key Features | Common Applications |
| TZM-bl | HeLa (epithelial) | Expresses CD4, CCR5, CXCR4; HIV-1 LTR-luciferase reporter | Neutralization assays, single-cycle infectivity assays |
| Jurkat | T-lymphocyte | Suspension; CD4+, CXCR4+ | Studies of HIV-1 latency, signaling pathways, cell-to-cell transmission |
| CEM | T-lymphoblastoid | Suspension; CD4+, CXCR4+ | Antiviral drug screening, studies of viral replication kinetics |
| MT-2 | T-cell | Suspension; highly permissive to HIV-1 | Virus isolation and propagation, syncytia formation assays |
| C8166-R5 | T-cell | Suspension; engineered to express CCR5 | Culturing primary R5-tropic HIV-1 isolates |
| PBMCs | Primary blood cells | Mixed population including CD4+ T cells, monocytes | Physiologically relevant studies of HIV-1 infection and immune responses |
Table 2: Comparison of Viral Tittering Methods
| Assay | Principle | Advantages | Disadvantages |
| TCID50 Assay | Endpoint dilution assay measuring the dilution at which 50% of cultures are infected. | Applicable to viruses that don't form plaques; relatively straightforward. | Less precise than plaque assays; relies on observable CPE or other markers of infection. |
| Plaque Assay | Measures the number of plaque-forming units (PFU) where localized infection has caused cell death. | More precise than TCID50; provides a direct measure of infectious particles. | Not all HIV-1 strains form plaques in all cell lines. |
| p24 ELISA | Quantifies the amount of p24 capsid protein, which correlates with the number of viral particles. | High-throughput and easy to perform. | Measures total protein, not just infectious virus; can be less sensitive for early infection.[26][27][28] |
| Reporter Gene Assay | Uses engineered cell lines that express a reporter gene (e.g., luciferase, GFP) upon infection. | Highly sensitive and quantitative; suitable for high-throughput screening. | Requires specific reporter cell lines; may not fully recapitulate infection in primary cells. |
Experimental Protocols
Protocol 1: Determination of Viral Titer by TCID50 Assay
This protocol provides a general procedure for determining the infectious titer of an HIV-1 stock using TZM-bl cells.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)
-
HIV-1 viral stock
-
96-well flat-bottom culture plates
-
DEAE-dextran
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
The day before the assay, seed TZM-bl cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.
-
On the day of infection, prepare ten-fold serial dilutions of the viral stock in complete growth medium.
-
Remove the culture medium from the cells and add 100 µL of each viral dilution to quadruplicate wells. Include wells with cells only as a negative control.
-
Add DEAE-dextran to a final concentration of 15 µg/mL to all wells to enhance infection.[12]
-
Incubate the plate at 37°C for 48 hours.
-
After 48 hours, remove the culture medium and lyse the cells according to the manufacturer's protocol for your luciferase assay reagent.
-
Measure the luciferase activity in each well using a luminometer.
-
Wells with a luciferase reading significantly above the background (cell control) are considered positive for infection.
-
Calculate the TCID50/mL using the Reed-Muench or Spearman-Karber method.
Protocol 2: HIV-1 Replication Kinetics Assay
This protocol describes a method to measure the kinetics of HIV-1 replication in a T-cell line.
Materials:
-
Permissive T-cell line (e.g., MT-2 or C8166)
-
Complete growth medium (RPMI-1640, 10% FBS, IL-2 if required, penicillin/streptomycin)
-
Titered HIV-1 viral stock
-
24-well culture plates
-
p24 ELISA kit
Procedure:
-
Seed the T-cells in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Infect the cells with the HIV-1 stock at a specified MOI (e.g., 0.01 or 0.1).
-
Incubate the culture at 37°C.
-
Collect a small aliquot (e.g., 200 µL) of the culture supernatant every 2-3 days for 14-20 days.[12]
-
Replenish the culture with fresh medium to maintain the original volume.
-
If cell density becomes too high, split the cultures and adjust the cell concentration back to 1 x 10^6 cells/mL.
-
After collecting all time points, quantify the p24 antigen concentration in the supernatants using a p24 ELISA kit according to the manufacturer's instructions.[20]
-
Plot the p24 concentration over time to visualize the replication kinetics.
Visualizations
Caption: Workflow for a typical HIV-1 replication kinetics assay.
Caption: Troubleshooting logic for low viral replication in HIV-1 assays.
References
- 1. Cell viability assays | Abcam [abcam.com]
- 2. brainvta.tech [brainvta.tech]
- 3. hanc.info [hanc.info]
- 4. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 5. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Optimization of the transductional efficiency of lentiviral vectors: effect of sera and polycations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Improving HIV Outgrowth by Optimizing Cell-Culture Conditions and Supplementing With all-trans Retinoic Acid [frontiersin.org]
- 11. Frontiers | Reliable Estimation of CD8 T Cell Inhibition of In Vitro HIV-1 Replication [frontiersin.org]
- 12. hiv.lanl.gov [hiv.lanl.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Measuring T Cell-to-T Cell HIV-1 Transfer, Viral Fusion, and Infection Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 16. How CD4+ T Cells Transcriptional Profile Is Affected by Culture Conditions: Towards the Design of Optimal In Vitro HIV Reactivation Assays [mdpi.com]
- 17. urmc.rochester.edu [urmc.rochester.edu]
- 18. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Facts and Fiction: Cellular Models for High Throughput Screening for HIV-1 Reactivating Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modeling HIV-1 Latency in Primary T Cells Using a Replication-Competent Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinetics of Human Immunodeficiency Virus Type 1 Decay following Entry into Resting CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kinetics of HIV-1 Latency Reversal Quantified on the Single-Cell Level Using a Novel Flow-Based Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimized lentiviral vector production and purification procedure prevents immune response after transduction of mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A straightforward microfluidic-based approach toward optimizing transduction efficiency of HIV-1-derived lentiviral vectors in BCP-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. p24 revisited: A landscape review of antigen detection for early HIV diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of Diarylpyrimidine NNRTIs in Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing off-target effects of diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs) during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with DAPY NNRTIs in vitro?
A1: Diarylpyrimidine NNRTIs, such as etravirine and rilpivirine, are known to exhibit several off-target effects in vitro. The most commonly reported issues include:
-
hERG Potassium Channel Inhibition: Can lead to cardiotoxicity concerns.
-
Mitochondrial Toxicity: May contribute to various cellular dysfunctions.
-
Hepatotoxicity: Can cause liver cell damage.
-
Cytotoxicity: General cellular toxicity leading to cell death.
-
Inhibition of other Cellular Kinases: Can interfere with normal cellular signaling pathways.
-
Induction of Skin Rash and Hypersensitivity: While primarily a clinical observation, in vitro models can be used to investigate the underlying mechanisms.
Q2: How can I distinguish between on-target antiviral activity and off-target cytotoxicity in my cell-based assays?
A2: It is crucial to determine the therapeutic index (also known as the selectivity index, SI) of your DAPY NNRTI. This is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) against the virus. A higher SI value indicates a greater window between the desired antiviral effect and cellular toxicity. You should always run a cytotoxicity assay in parallel with your antiviral assay using the same cell line and experimental conditions (e.g., incubation time, drug concentrations).
Q3: Are there DAPY NNRTIs with a more favorable off-target profile?
A3: Newer generation DAPYs are being developed with improved safety profiles. For instance, some novel diarylpyrimidine derivatives have been designed to have lower cytotoxicity and reduced hERG inhibition compared to earlier compounds like etravirine.[1][2][3][4] It is essential to consult the literature for the specific off-target profile of the DAPY NNRTI you are working with.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Cell Culture
Symptoms:
-
High levels of cell death observed in uninfected cells treated with the DAPY NNRTI.
-
Low CC50 value, resulting in a poor selectivity index.
-
Inconsistent results in cytotoxicity assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Precipitation: | DAPY NNRTIs can be poorly soluble in aqueous media, leading to precipitation at higher concentrations, which can cause non-specific cytotoxicity. Solution: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Consider using a lower concentration range or a different solvent system (ensure the final solvent concentration is non-toxic to the cells). |
| Solvent Toxicity: | The solvent used to dissolve the DAPY NNRTI (e.g., DMSO) may be at a toxic concentration in the final culture medium. Solution: Ensure the final concentration of the solvent is below the tolerance level for your specific cell line (typically <0.5% for DMSO). Run a solvent-only control to assess its toxicity. |
| Incorrect Compound Concentration: | Errors in calculating dilutions can lead to higher than intended concentrations of the drug. Solution: Double-check all calculations and ensure proper calibration of pipettes. |
| Cell Line Sensitivity: | Different cell lines can have varying sensitivities to cytotoxic compounds. Solution: If possible, test the cytotoxicity of your compound on a panel of different cell lines to understand its general toxicity profile. |
| Assay-Specific Artifacts: | Some cytotoxicity assays can be prone to artifacts. For example, compounds that are reducing agents can interfere with MTT/XTT assays. Solution: Consider using an alternative cytotoxicity assay that measures a different cellular parameter (e.g., LDH release, ATP levels, or a dye-based viability assay). |
Issue 2: Suspected hERG Channel Inhibition
Symptoms:
-
Your DAPY NNRTI has a structural resemblance to known hERG inhibitors.
-
Preliminary data from other assays suggest potential cardiotoxic effects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Direct hERG Channel Blockade: | The compound may be directly binding to and inhibiting the hERG potassium channel. Solution: The gold standard for assessing hERG liability is the patch-clamp electrophysiological assay on cells stably expressing the hERG channel.[5] This will determine the IC50 value for hERG inhibition. |
| Off-Target Ion Channel Effects: | The compound may be affecting other ion channels that contribute to cardiac action potential. Solution: A broader ion channel screening panel can help identify other potential off-target interactions. |
Issue 3: Evidence of Mitochondrial Dysfunction
Symptoms:
-
Increased lactate production in cell culture medium.
-
Decreased cellular oxygen consumption.
-
Changes in mitochondrial membrane potential.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inhibition of Mitochondrial DNA Polymerase Gamma: | While a known issue with some NRTIs, NNRTIs can also contribute to mitochondrial stress. Solution: Measure mitochondrial DNA (mtDNA) content using qPCR. |
| Disruption of the Electron Transport Chain: | The compound may be interfering with the protein complexes of the electron transport chain, leading to reduced ATP production and increased reactive oxygen species (ROS). Solution: Use high-resolution respirometry to measure oxygen consumption rates with different mitochondrial substrates and inhibitors. Assays to measure mitochondrial membrane potential (e.g., using TMRM or JC-1 dyes) and ROS production (e.g., using MitoSOX) are also informative. |
Quantitative Data Summary
Table 1: Cytotoxicity of Selected Diarylpyrimidine NNRTIs
| Compound | Cell Line | CC50 (µM) | Reference |
| Etravirine | MT-4 | 2.2 | [2][3] |
| Rilpivirine | MT-4 | 10 | [6] |
| Rilpivirine Analogue 20 | MT-4 | 2.0 | [6] |
| Rilpivirine Analogue 11 | MT-4 | >115 | [6] |
| DAPY Analogue 24b | MT-4 | 155 | [1] |
| DAPY Analogue 9e | MT-4 | 59.2 | [7] |
Table 2: Off-Target Inhibition of Selected Diarylpyrimidine NNRTIs
| Compound | Target | Assay | IC50 (µM) | Reference |
| Rilpivirine | Aurora A Kinase | Kinase Assay | 0.116 (Ki) | [8] |
| Rilpivirine | VEGFR-2 | Receptor Inhibition | 5.45 | [9] |
| Rilpivirine | ABCB1 (P-gp) | Digoxin Transport | 4.48 | [10] |
| Rilpivirine | SLC22A2 (OCT2) | Metformin Transport | 5.13 | [10] |
| Etravirine | BCRP/ABCG2 | Pheophorbide A Transport | 1.0 | [11] |
| DAPY Analogue 24b | hERG Channel | Patch Clamp | >30 | [1] |
Key Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the DAPY NNRTI in culture medium. Remove the old medium from the cells and add the compound dilutions. Include appropriate controls: cells with medium only (negative control), and cells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a period that matches your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control and determine the CC50 value using a dose-response curve.
Protocol 2: hERG Potassium Channel Inhibition Assay (Automated Patch Clamp)
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Harvest the cells and prepare a single-cell suspension.
-
Instrument Setup: Prime the automated patch-clamp system (e.g., QPatch) with the appropriate intracellular and extracellular solutions.
-
Cell Loading: Load the cell suspension into the instrument.
-
Seal Formation: The instrument will automatically establish a high-resistance seal between the cell membrane and the recording electrode.
-
Whole-Cell Configuration: The cell membrane is then ruptured to achieve the whole-cell patch-clamp configuration.
-
Baseline Recording: Record baseline hERG currents using a specific voltage protocol (e.g., a step-ramp protocol).
-
Compound Application: Apply a range of concentrations of the DAPY NNRTI to the cells.
-
Post-Compound Recording: Record the hERG currents in the presence of the compound.
-
Data Analysis: Measure the reduction in the hERG tail current and calculate the percentage of inhibition for each concentration. Determine the IC50 value from the concentration-response curve.
Protocol 3: Assessment of Mitochondrial Toxicity (Seahorse XF Analyzer)
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator.
-
Assay Medium Preparation: Prepare the assay medium and supplement it with substrates for mitochondrial respiration (e.g., pyruvate, glutamine).
-
Compound Treatment: Prepare the DAPY NNRTI and mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for injection.
-
Assay Execution: Replace the cell culture medium with the assay medium and place the plate in the Seahorse XF analyzer. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, both at baseline and after the sequential injection of the DAPY NNRTI and the mitochondrial inhibitors.
-
Data Analysis: Analyze the changes in OCR and ECAR to determine the effect of the compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Visualizations
Caption: Experimental workflow for assessing DAPY NNRTI off-target effects.
Caption: Potential interaction of Rilpivirine with the JAK-STAT signaling pathway.
Caption: Troubleshooting logic for high cytotoxicity in DAPY NNRTI experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the "NNRTI Adjacent" Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting the Tolerant Region I of the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Binding Pocket: Discovery of Potent Diarylpyrimidine-Typed HIV-1 NNRTIs against Wild-Type and E138K Mutant Virus with Significantly Improved Water Solubility and Favorable Safety Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. A comparison of the ability of rilpivirine (TMC278) and selected analogues to inhibit clinically relevant HIV-1 reverse transcriptase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Leukaemic Activity of Rilpivirine Is Mediated by Aurora A Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rilpivirine Inhibits Drug Transporters ABCB1, SLC22A1, and SLC22A2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction Potential of Etravirine with Drug Transporters Assessed In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of HIV-1 inhibitor-23 in long-term cell culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the cytotoxic effects of the novel antiretroviral compound, HIV-1 Inhibitor-23, during long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a novel investigational antiretroviral drug. Like other drugs in its class, it is designed to target the HIV-1 protease, an enzyme critical for the virus's maturation and replication cycle. By binding to the active site of the protease, it prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious viral particles.[1][2][3]
Q2: What are the potential causes of cytotoxicity with this compound?
A2: Cytotoxicity associated with HIV-1 protease inhibitors can stem from off-target effects, where the inhibitor interacts with cellular proteins other than the viral protease.[1][3][4] These interactions can disrupt essential cellular processes, leading to cell death. For instance, some HIV protease inhibitors have been shown to interfere with cellular proteasomes and lipid metabolism.[1] The specific off-target interactions of this compound are currently under investigation.
Q3: Which cell lines are recommended for cytotoxicity testing of this compound?
A3: A panel of cell lines should be used to assess the cytotoxicity profile of this compound. It is recommended to include:
-
Target cells for HIV-1 infection: Human T-lymphoblastoid cell lines (e.g., CEM, MT-4) and peripheral blood mononuclear cells (PBMCs).
-
Cell lines relevant to potential off-target effects: Liver cell lines (e.g., HepG2) to assess metabolic toxicity and endothelial cells to evaluate cardiovascular-related toxicity.[5]
-
Standard cancer cell lines: Such as HeLa or A549, which are commonly used in initial cytotoxicity screening.[6][7]
Q4: What is the difference between IC50, CC50, and the Therapeutic Index (TI)?
A4:
-
IC50 (50% Inhibitory Concentration): The concentration of a drug required to inhibit a specific biological or biochemical function, such as viral replication, by 50%.
-
CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes the death of 50% of the cells in a culture.
-
Therapeutic Index (TI): This is a quantitative measure of the safety of a drug. It is calculated as the ratio of the CC50 to the IC50 (TI = CC50 / IC50). A higher TI indicates a more favorable safety profile, as a lower concentration is needed to inhibit the virus than to kill the host cells.
Troubleshooting Guides
High Cytotoxicity Observed at Low Concentrations
Problem: You are observing significant cell death in your cultures at concentrations of this compound that are close to or even below the expected IC50.
| Possible Cause | Suggested Solution |
| Cell Line Sensitivity | The chosen cell line may be particularly sensitive to the off-target effects of the inhibitor. Test the inhibitor on a panel of different cell lines to identify a more robust model. |
| Compound Instability | The inhibitor may be degrading in the culture medium into a more toxic substance. Assess the stability of the compound in your culture medium over the duration of the experiment using methods like HPLC. If unstable, consider more frequent media changes with fresh compound. |
| Contamination | Microbial contamination (e.g., mycoplasma) can exacerbate cytotoxicity. Regularly test your cell cultures for contamination.[8] |
| Incorrect Concentration | Errors in serial dilutions can lead to higher than intended concentrations. Prepare fresh stock solutions and re-verify the concentrations. |
Inconsistent Cytotoxicity Results Between Experiments
Problem: You are unable to reproduce your cytotoxicity data, with significant variability in CC50 values between experimental runs.
| Possible Cause | Suggested Solution |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered sensitivity to drugs. Use cells within a consistent and low passage number range for all experiments. |
| Cell Seeding Density | Variations in the initial number of cells seeded can affect the outcome of cytotoxicity assays. Ensure precise and consistent cell counting and seeding for each experiment. |
| Reagent Variability | Differences in lots of serum, media, or assay reagents can introduce variability. Test new lots of reagents before use in critical experiments and aim for consistency. |
| Incubation Time | The duration of exposure to the inhibitor can significantly impact cytotoxicity.[9] Standardize the incubation time across all experiments. |
Data Presentation
Table 1: Example Cytotoxicity and Antiviral Activity Data for this compound
| Cell Line | IC50 (nM) | CC50 (µM) | Therapeutic Index (TI = CC50/IC50) |
| MT-4 | Enter Data | Enter Data | Calculate |
| CEM | Enter Data | Enter Data | Calculate |
| PBMCs | Enter Data | Enter Data | Calculate |
| HepG2 | N/A | Enter Data | N/A |
Table 2: Troubleshooting Checklist for Cytotoxicity Assays
| Parameter | Check | Notes |
| Cell Health and Morphology | ☐ | Visually inspect cells before and during the experiment. |
| Cell Passage Number | ☐ | Record and maintain consistency. |
| Seeding Density | ☐ | Verify cell count. |
| Reagent Lot Numbers | ☐ | Record for all critical reagents. |
| Incubation Conditions (Temp, CO2) | ☐ | Monitor incubator performance. |
| Control Wells (Vehicle, Untreated) | ☐ | Include appropriate controls in every plate. |
| Assay Protocol Adherence | ☐ | Follow the protocol precisely. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8]
-
Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.[11]
-
Incubation: Incubate at room temperature, protected from light, for the time specified in the kit protocol.
-
Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculation: Calculate cytotoxicity as a percentage relative to a maximum LDH release control (cells lysed with a detergent).
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in a larger format (e.g., 6-well plate) with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: A flowchart outlining the systematic approach to evaluating and mitigating the cytotoxicity of this compound.
References
- 1. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of HIV-1 protease on cellular functions and their potential applications in antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. HIV protease inhibitor ritonavir induces cytotoxicity of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Overcoming Poor Bioavailability of Diarylpyrimidine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor bioavailability of diarylpyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: My diarylpyrimidine compound shows poor aqueous solubility. What are the initial steps to address this?
A1: Poor aqueous solubility is a common characteristic of diarylpyrimidine compounds and a primary reason for low bioavailability. Initial strategies should focus on enhancing the dissolution rate. Two effective approaches are:
-
Solid Dispersions: This involves dispersing the compound in an inert carrier at the solid-state. For example, solid dispersions of Etravirine using hydrophilic carriers like HPMC or PEG 6000 have shown a significant increase in solubility.[1] A formulation of Etravirine with Kolliphor P407 and a surfactant in a 1:2:1 ratio using a solvent evaporation technique resulted in a 9-fold increase in solubility.[2][3]
-
Co-amorphous Systems: This technique involves combining the drug with a low-molecular-weight excipient (a "co-former") to create an amorphous single-phase system. A co-amorphous system of Rilpivirine with nicotinamide (a CYP3A4 inhibitor) at a 1:1 molar ratio increased its aqueous solubility by 38-fold.[4]
Q2: I'm observing high first-pass metabolism with my diarylpyrimidine compound. What metabolic pathways are likely involved and how can I mitigate this?
A2: Diarylpyrimidine compounds are extensively metabolized by cytochrome P450 (CYP) enzymes in the liver and intestines, which significantly reduces their oral bioavailability.[5][6]
-
Primary Metabolic Enzymes: The main CYP enzymes involved in the metabolism of diarylpyrimidines like Etravirine and Rilpivirine are CYP3A4, CYP2C9, and CYP2C19.[5] Rilpivirine is primarily metabolized by CYP3A4.[7]
-
Mitigation Strategy: One approach is to co-administer a CYP inhibitor. For instance, the use of nicotinamide as a co-former in a co-amorphous system with Rilpivirine not only improved its solubility but also inhibited CYP3A4, leading to a 2.49-fold improvement in oral bioavailability in Wistar rats.[4][8]
Q3: My compound has good solubility but still exhibits poor absorption. What could be the reason?
A3: If solubility is not the limiting factor, poor absorption can often be attributed to efflux transporters, particularly P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the gut lumen.[9][10][11]
-
P-glycoprotein (P-gp) Efflux: P-gp is a key contributor to multidrug resistance and can significantly limit the oral absorption of its substrates.[9][10][11][12] While Rilpivirine has been shown to be an in vitro inhibitor of P-gp, its in vivo effect at therapeutic doses appears to be not clinically relevant in terms of inhibiting other P-gp substrates.[8] However, this does not preclude it from being a substrate itself. Etravirine is considered a weak P-gp inhibitor in vivo.[13]
-
Addressing Efflux: Strategies to overcome P-gp efflux include the use of P-gp inhibitors or formulation approaches that bypass or saturate the transporter. Some pharmaceutical excipients, such as Vitamin E TPGS and Gelucire 44/14, have been shown to inhibit P-gp.[14]
Q4: What are some advanced formulation strategies to enhance the bioavailability of diarylpyrimidines?
A4: Beyond solid dispersions and co-amorphous systems, nanotechnology-based approaches offer promising solutions:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.
-
Nanosponges: These are porous nanoparticles that can encapsulate the drug molecule. A β-cyclodextrin nanosponge formulation of Rilpivirine HCl demonstrated a two-fold increase in drug dissolution and significantly enhanced oral bioavailability in rats.[2][13]
-
Lipidic Nanocarriers: For highly lipophilic diarylpyrimidines, lipid-based formulations such as nanostructured lipid carriers (NLCs) can improve lymphatic uptake, thereby minimizing first-pass metabolism.
Troubleshooting Guides
Problem: Inconsistent or low bioavailability in preclinical animal studies.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | Prepare a solid dispersion or co-amorphous system of the diarylpyrimidine compound. (See Experimental Protocols section for details). |
| High first-pass metabolism | Co-administer the compound with a known inhibitor of CYP3A4 (e.g., ritonavir or nicotinamide) to assess the impact on bioavailability. |
| P-glycoprotein (P-gp) mediated efflux | Co-administer the compound with a P-gp inhibitor (e.g., verapamil or a formulation excipient like Vitamin E TPGS) to determine if efflux is a limiting factor. |
| Food effect | Conduct pharmacokinetic studies in both fasted and fed states, as the presence of food can significantly impact the absorption of some diarylpyrimidines like Rilpivirine. |
Quantitative Data Summary
The following tables summarize the quantitative improvements in solubility and bioavailability achieved for Etravirine and Rilpivirine using various formulation strategies.
Table 1: Enhancement of Etravirine Bioavailability
| Formulation Strategy | Composition | Solubility Enhancement | Bioavailability Enhancement (in rats) |
| Solid Dispersion (Solvent Evaporation) | Etravirine:Kolliphor P407:Surfactant (1:2:1) | 9-fold increase | AUC0-inf increased by 2.1-fold, Cmax increased by 2.3-fold[2][3] |
| Solid Dispersion (Solvent Evaporation) | Etravirine:HPMC (1:2) | Significant increase | Enhanced dissolution rate[1] |
Table 2: Enhancement of Rilpivirine Bioavailability
| Formulation Strategy | Composition | Solubility Enhancement | Bioavailability Enhancement (in Wistar rats) |
| Co-amorphous System (Solvent Evaporation) | Rilpivirine:Nicotinamide (1:1 molar ratio) | 38-fold increase | 2.49-fold improvement in oral bioavailability[4][8] |
| Nanosponge Formulation | β-cyclodextrin based | 2-fold increase in dissolution | Cmax increased from ~310 ng/mL to ~586 ng/mL[2][13] |
| Solid Dispersion (Solvent Evaporation) | Rilpivirine:Kollidon VA 64:Gelucire 50/13 (1:4:1) | 14.9-fold increase | - |
Experimental Protocols
Protocol 1: Preparation of a Diarylpyrimidine Solid Dispersion by Solvent Evaporation
This protocol is a general guideline based on the preparation of Etravirine solid dispersions.[2]
Materials:
-
Diarylpyrimidine compound
-
Hydrophilic carrier (e.g., Kolliphor P407, HPMC)
-
Surfactant (e.g., Sodium Lauryl Sulphate - SLS)
-
Organic solvent (e.g., Methanol)
-
Mortar and pestle
-
Oven
Procedure:
-
Accurately weigh the diarylpyrimidine compound, hydrophilic carrier, and surfactant in the desired ratio (e.g., 1:2:1 drug:carrier:surfactant).
-
Dissolve the weighed components in a suitable organic solvent (e.g., Methanol) in a beaker.
-
Transfer the solution to a dry mortar.
-
Triturate the mixture continuously with the pestle until the solvent has completely evaporated, leaving a clear, solid film.
-
To ensure complete removal of the solvent, place the mortar containing the solid dispersion in an oven at a temperature appropriate for the solvent used (e.g., 50°C for Methanol) for approximately 30 minutes.
-
Scrape the dried solid dispersion from the mortar.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator until further use.
Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the oral bioavailability of a novel diarylpyrimidine formulation in a rat model.
Animals:
-
Male Wistar or Sprague-Dawley rats (250 ± 25 g).
-
House animals in well-ventilated cages with a 12-hour light-dark cycle.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before dosing, with free access to water.
Formulation Administration:
-
Prepare the diarylpyrimidine formulation (e.g., solid dispersion reconstituted in water or a co-amorphous system in an appropriate vehicle).
-
Administer the formulation orally via gavage using a feeding needle attached to a syringe. The dosing volume is typically 10 mL/kg.[15]
-
For comparison, include a control group receiving the unformulated diarylpyrimidine compound suspended in a vehicle (e.g., 0.5% w/v carboxymethyl cellulose).
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Sample Analysis:
-
Analyze the plasma concentrations of the diarylpyrimidine compound using a validated analytical method, such as LC-MS/MS.
-
Construct a plasma concentration-time curve.
-
Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Visualizations
Caption: Experimental workflow for enhancing diarylpyrimidine bioavailability.
Caption: Key pathways affecting diarylpyrimidine bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. [PDF] Enhancement of Solubility and Bioavailability of Etravirine Solid Dispersions by Solvent Evaporation Technique with Novel Carriers | Semantic Scholar [semanticscholar.org]
- 4. Co-amorphous Approach for Enhancing Rilpivirine Oral Bioavailability using CYP3A4 Inhibitor as a Co-former - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP3A4 - Wikipedia [en.wikipedia.org]
- 7. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 10. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 11. P- glycoproteins | PPTX [slideshare.net]
- 12. Recent progress in understanding the mechanism of P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Variability in Reverse Transcriptase Assays: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with strategies to reduce variability in reverse transcriptase (RT) assay results. It includes troubleshooting advice in a question-and-answer format, detailed experimental protocols, and quantitative data to inform experimental design.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reverse transcriptase assays and provides actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in reverse transcriptase assays?
Variability in reverse transcriptase assays can be broadly categorized into two types: biological variability and technical variability. Biological variability arises from the natural differences between samples. Technical variability stems from the experimental process itself and can be minimized. Key sources of technical variability include:
-
RNA Quality and Quantity: The integrity and purity of the starting RNA material are critical. Degraded or contaminated RNA can lead to inconsistent cDNA synthesis.[1][2][3]
-
Pipetting and Technical Errors: Inaccurate or inconsistent pipetting of small volumes can introduce significant errors, which are then amplified during the PCR step.[4][5]
-
Reverse Transcriptase Enzyme Choice and Quality: Different reverse transcriptases have varying levels of efficiency, thermostability, and processivity, which can affect cDNA yield and consistency.[6][7][8] Lot-to-lot variability in enzyme preparations can also be a factor.
-
Priming Strategy: The choice of primers for reverse transcription (oligo(dT)s, random hexamers, or gene-specific primers) can influence the representation of different RNA species in the resulting cDNA.[9][10][11][12]
-
Reaction Conditions: Suboptimal reaction temperatures, incubation times, or component concentrations can lead to inefficient and variable reverse transcription.
-
Genomic DNA (gDNA) Contamination: Contamination of RNA samples with gDNA can lead to false-positive results in subsequent qPCR, as the primers may also amplify the DNA sequence.[13]
Troubleshooting Common Problems
Q2: My technical replicates for the same RNA sample show high Cq value variation. What could be the cause?
High variation between technical replicates often points to issues with pipetting or low template concentration.
-
Pipetting Inaccuracy: Small pipetting errors are a major contributor to variability, especially in qPCR where the reaction is exponential.[4][5]
-
Low Template Concentration: If the target RNA is present in very low amounts, stochastic effects during reverse transcription and amplification can lead to greater variability in Cq values.
-
Solution: If possible, increase the amount of input RNA in your reaction.[4] For very low-abundance targets, consider using a more sensitive reverse transcriptase or optimizing your qPCR assay.
-
Q3: My results are inconsistent between different batches of experiments. How can I improve reproducibility?
Inconsistency between experimental batches can be due to a number of factors, from the quality of the input material to variations in reagent handling.
-
RNA Quality: Batch-to-batch variation in RNA quality is a common cause of inconsistent results.[14]
-
Reagent Handling: Repeated freeze-thaw cycles of reagents, particularly the reverse transcriptase enzyme and dNTPs, can degrade their performance over time.
-
Solution: Aliquot reagents into smaller, single-use volumes to minimize freeze-thaw cycles. Always keep enzymes on ice when not in use.
-
-
Experimental Conditions: Ensure that all experimental parameters, including incubation times and temperatures, are kept consistent between batches.
Q4: I am seeing amplification in my no-reverse-transcriptase (NRT) control. What does this mean and how can I fix it?
Amplification in an NRT control is a clear indication of genomic DNA (gDNA) contamination in your RNA sample.[13]
-
Solution: Treat your RNA samples with a DNase I, RNase-free enzyme to remove any contaminating gDNA before the reverse transcription step.[13][14] It is also good practice to design qPCR primers that span an exon-exon junction, as these will not amplify gDNA.
Q5: The efficiency of my reverse transcription seems low, resulting in high Cq values. How can I improve cDNA yield?
Low cDNA yield can be due to several factors, including RNA quality, the choice of reverse transcriptase, and the presence of inhibitors.
-
RNA Integrity and Secondary Structure: Degraded RNA will result in truncated cDNA.[1] Complex secondary structures in the RNA can also cause the reverse transcriptase to stall.
-
Solution: Use high-quality, intact RNA. To address secondary structures, perform an initial denaturation step at 65°C for 5 minutes before adding the enzyme.[9] Alternatively, use a thermostable reverse transcriptase that can perform the reaction at a higher temperature, which helps to melt secondary structures.[7][9][16]
-
-
Choice of Reverse Transcriptase: The efficiency of reverse transcription can vary significantly between different enzymes.[6][8]
-
Presence of Inhibitors: Contaminants from the RNA isolation process (e.g., salts, phenol, ethanol) can inhibit the reverse transcriptase enzyme.
-
Solution: Ensure your RNA is pure by checking the A260/280 and A260/230 ratios. If inhibition is suspected, you may need to re-purify your RNA samples.
-
Data on Factors Influencing Variability
Quantitative data can help in making informed decisions to reduce variability. The following tables summarize the impact of key variables on reverse transcriptase assay outcomes.
Table 1: Comparison of Reverse Transcriptase Enzyme Performance
| Enzyme Type | Relative cDNA Yield (%) | Sensitivity (Positive Reactions for Low Abundance Target) | Reproducibility (Median CV) | Key Characteristics |
| Wild-type MMLV | 43 - 44% | Low to Moderate | ~54% | Standard enzyme, optimal temperature around 37°C. |
| Engineered MMLV (e.g., SuperScript III/IV, Maxima H-) | 66 - 138% | High | ~29 - 30% | Higher thermostability (up to 55°C), increased processivity, and reduced RNase H activity.[6][7][8][17] |
| AMV Reverse Transcriptase | Low (can be as low as 2%) | Low | High | Higher optimal temperature than wild-type MMLV (42-48°C) but generally lower efficiency.[7] |
Data synthesized from multiple studies. Actual performance may vary depending on experimental conditions.
Table 2: Impact of RNA Integrity Number (RIN) on Cq Values
| RNA Integrity Number (RIN) | General Effect on Cq Value | Variability | Recommendation |
| 8 - 10 | Lower (earlier) Cq values | Low | Ideal for all applications, especially for quantifying long transcripts. |
| 5 - 7 | Moderate increase in Cq values | Moderate | Generally acceptable for qPCR targeting shorter amplicons. May see some 3' bias. |
| < 5 | Significant increase in Cq values | High | Not recommended for quantitative gene expression studies due to unreliable results.[1] |
Higher RIN values correlate with more intact RNA, leading to more efficient and consistent reverse transcription and consequently lower and more reproducible Cq values.[1][15][18]
Experimental Protocols
Protocol 1: RNA Quality Assessment
-
Spectrophotometric Analysis (Purity):
-
Measure the absorbance of the RNA sample at 260 nm, 280 nm, and 230 nm using a spectrophotometer (e.g., NanoDrop).
-
Calculate the A260/A280 ratio to assess for protein contamination. A ratio of ~2.0 is considered pure.[19]
-
Calculate the A260/A230 ratio to assess for salt or organic solvent contamination. A ratio of >1.8 is considered pure.[19]
-
-
Denaturing Agarose Gel Electrophoresis (Integrity):
-
Prepare a 1% denaturing agarose gel containing formaldehyde.
-
Load 1-2 µg of total RNA per lane.
-
Run the gel until the dye front has migrated approximately two-thirds of the gel length.
-
Visualize the RNA bands under UV light. For intact eukaryotic total RNA, two distinct bands corresponding to the 28S and 18S ribosomal RNA (rRNA) should be visible. The 28S rRNA band should be approximately twice as intense as the 18S rRNA band.[20]
-
Protocol 2: DNase I Treatment of RNA
-
To a nuclease-free tube, add the following components on ice:
-
Total RNA: up to 10 µg
-
10X DNase I Reaction Buffer: 1 µl
-
DNase I, RNase-free (2 units/µl): 1 µl
-
Nuclease-free water: to a final volume of 10 µl
-
-
Mix gently and incubate at 37°C for 30 minutes.[13]
-
Inactivate the DNase I by adding 1 µl of 50 mM EDTA and heating at 75°C for 10 minutes.[13][14]
-
The DNase-treated RNA is now ready for use in the reverse transcription reaction.
Protocol 3: Two-Step Reverse Transcription
-
Primer Annealing:
-
In a PCR tube on ice, combine:
-
DNase-treated RNA: 10 ng - 1 µg
-
Primers (choose one):
-
Oligo(dT) (50 µM): 1 µl
-
Random Hexamers (50 µM): 1 µl
-
Gene-Specific Primer (10 µM): 1 µl
-
-
dNTP mix (10 mM): 1 µl
-
Nuclease-free water: to a final volume of 13 µl
-
-
Mix gently, centrifuge briefly, and incubate at 65°C for 5 minutes.
-
Immediately place the tube on ice for at least 1 minute.
-
-
Reverse Transcription Reaction:
-
Prepare a master mix on ice containing the following for each reaction:
-
5X RT Buffer: 4 µl
-
0.1 M DTT: 1 µl
-
RNase Inhibitor (40 units/µl): 1 µl
-
Reverse Transcriptase (200 units/µl): 1 µl
-
-
Add 7 µl of the master mix to each RNA/primer tube from step 1 for a total reaction volume of 20 µl.
-
Mix gently and centrifuge briefly.
-
-
Incubation:
-
Incubate the reaction at the recommended temperature for your reverse transcriptase (e.g., 50°C for 60 minutes for many engineered MMLV enzymes).
-
Inactivate the enzyme by heating at 70°C for 15 minutes.
-
-
Storage:
-
The resulting cDNA can be stored at -20°C or used directly in a qPCR reaction.
-
Visual Guides
Diagram 1: Standard Two-Step RT-qPCR Workflow
Caption: A standard workflow for a two-step reverse transcription quantitative PCR experiment.
Diagram 2: Troubleshooting Variability in RT Assays
Caption: A decision tree for troubleshooting common sources of variability in reverse transcriptase assays.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. gene-quantification.de [gene-quantification.de]
- 4. genscript.com [genscript.com]
- 5. reddit.com [reddit.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Reverse Transcriptase Properties | Thermo Fisher Scientific - ES [thermofisher.com]
- 8. biorxiv.org [biorxiv.org]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. toptipbio.com [toptipbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. neb.com [neb.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. gene-quantification.de [gene-quantification.de]
- 18. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 19. Methods of RNA Quality Assessment [france.promega.com]
- 20. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Inhibitor Concentration for HIV-1 Synergy Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing inhibitor concentrations for HIV-1 synergy assays.
Frequently Asked Questions (FAQs)
Q1: What is the first step in designing an HIV-1 synergy assay?
A1: The initial and most critical step is to determine the 50% effective concentration (EC50) for each individual inhibitor you plan to test in combination. This is typically done by performing a dose-response curve for each drug alone. Accurate EC50 values are fundamental for calculating synergy, as they form the basis for designing the concentration matrix in a checkerboard assay and for calculating the Combination Index (CI).[1]
Q2: How do I set up the concentrations for a checkerboard assay?
A2: A checkerboard assay involves testing serial dilutions of two drugs, both alone and in combination.[2][3] A common approach is to use concentrations that bracket the EC50 of each drug. For example, you can use a range of concentrations from 1/4x to 4x or 1/8x to 8x the EC50. The concentrations are typically arranged in a matrix in a 96-well plate, with one drug diluted along the rows and the other along the columns.
Q3: What is the Combination Index (CI) and how is it interpreted?
A3: The Combination Index (CI) is a quantitative measure used to determine the nature of the interaction between two or more drugs.[1][4][5][6] The most widely accepted method for this is the Chou-Talalay method.[1] The interpretation of CI values is summarized in the table below.
Q4: Can I test more than two drugs for synergy?
A4: Yes, it is possible to assess the synergistic effects of three or more drugs. However, the experimental setup and data analysis become significantly more complex. Specialized software, such as SynergyFinder 2.0, can be used to analyze higher-order drug combinations.[7][8]
Q5: My CI values are close to 1. How can I be sure if the interaction is truly additive or borderline synergistic/antagonistic?
Q6: What are some common reasons for inconsistent results in synergy assays?
A6: Inconsistent results can arise from several factors, including:
-
Inaccurate EC50 values: If the initial EC50 determination for the individual drugs is flawed, the entire synergy analysis will be skewed.
-
Cell viability issues: High concentrations of inhibitors may be toxic to the cells, leading to a decrease in the signal that is not due to the antiviral effect. It is important to run parallel cytotoxicity assays.
-
Experimental variability: Inconsistent cell seeding, pipetting errors, and fluctuations in incubator conditions can all contribute to variability.
-
Drug-drug interactions: The physical or chemical interaction between the inhibitors themselves can sometimes affect their activity.[10]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use calibrated multichannel pipettes for cell seeding. |
| Pipetting errors during drug dilution. | Prepare master mixes of drug dilutions and use a systematic approach for dispensing into the plate. | |
| Unexpected antagonism at all concentrations | Incorrect EC50 values for one or both drugs. | Re-determine the EC50 for each drug individually with a fine-tuned concentration range. |
| One drug may be a competitive inhibitor of the other at the molecular level. | Review the mechanism of action of both inhibitors to understand potential negative interactions. | |
| Synergy observed at low concentrations, but antagonism at high concentrations | Cytotoxicity of one or both drugs at higher concentrations. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with the synergy assay to identify toxic concentration ranges. Exclude data points where significant cytotoxicity is observed. |
| Calculated CI values are highly scattered | Poor curve fitting of the dose-response data. | Ensure that your dose-response curves for single agents have a good fit (e.g., R² > 0.95).[11] Consider using software that allows for different curve-fitting models.[7] |
| Data points at the extreme ends of the dose-response curve (very low or very high inhibition) can be less reliable. | Focus on the linear portion of the dose-response curve when calculating the CI, typically between 20% and 80% inhibition.[11] |
Quantitative Data Summary
Table 1: Interpretation of Combination Index (CI) Values
| CI Value | Interpretation |
| < 0.1 | Very Strong Synergy[12] |
| 0.1 - 0.3 | Strong Synergy[12] |
| 0.3 - 0.7 | Synergy |
| 0.7 - 0.9 | Moderate to Slight Synergy |
| 0.9 - 1.1 | Additive Effect[1] |
| 1.1 - 1.45 | Slight to Moderate Antagonism |
| > 1.45 | Antagonism |
Note: The exact ranges can vary slightly depending on the literature source, but this table provides a generally accepted guide.
Experimental Protocols
Protocol 1: Determination of Single-Agent EC50
-
Cell Seeding: Seed target cells (e.g., TZM-bl cells) in a 96-well plate at a predetermined optimal density.
-
Drug Dilution: Prepare a serial dilution of the inhibitor. A common starting point is a high concentration (e.g., 100 µM) followed by 2-fold or 3-fold serial dilutions.
-
Drug Addition: Add the diluted inhibitor to the appropriate wells. Include wells with cells only (no drug) as a 0% inhibition control and wells with a known potent inhibitor (e.g., a reference standard) as a 100% inhibition control.
-
Virus Infection: Add a standardized amount of HIV-1 to each well.
-
Incubation: Incubate the plates for a period that allows for viral replication and signal generation (typically 48-72 hours).
-
Readout: Measure the endpoint, which could be luciferase activity, p24 antigen levels, or cell viability, depending on the assay format.
-
Data Analysis: Plot the percent inhibition versus the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Checkerboard Synergy Assay
-
Plate Setup: In a 96-well plate, create a matrix of drug concentrations. Drug A is serially diluted horizontally, and Drug B is serially diluted vertically. The plate should also include wells with each drug alone and control wells (cells only, virus only).
-
Cell Seeding: Add the target cells to all wells of the plate.
-
Virus Infection: Add a standardized amount of HIV-1 to each well.
-
Incubation: Incubate the plates for the appropriate duration.
-
Readout: Measure the experimental endpoint.
-
Data Analysis: Calculate the percent inhibition for each combination. Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) for each combination and at different effect levels (e.g., EC50, EC75, EC90).[4][7]
Visualizations
Caption: Experimental workflow for determining HIV-1 inhibitor synergy.
Caption: Logical relationship of Combination Index values to interaction types.
References
- 1. mythreyaherbal.com [mythreyaherbal.com]
- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Synergy Assessment of Four Antimicrobial Bioactive Compounds for the Combinational Treatment of Bacterial Pathogens [mdpi.com]
- 9. Analysis of drug combinations: current methodological landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. researchgate.net [researchgate.net]
- 12. Systematic Identification of Synergistic Drug Pairs Targeting HIV - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-head comparison of HIV-1 inhibitor-23 and etravirine against resistant strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-23, and the established second-generation NNRTI, etravirine. The focus is on their efficacy against wild-type and drug-resistant strains of HIV-1, supported by available experimental data.
Comparative Antiviral Activity
The following table summarizes the reported 50% effective concentration (EC50) values for this compound and etravirine against various HIV-1 strains. Lower EC50 values indicate greater potency.
| HIV-1 Strain | This compound EC50 (nM) | Etravirine EC50 (nM) | Key Resistance Mutation(s) |
| Wild-Type (IIIB) | 24.9 | 0.9 - 5.5[1] | None |
| L100I | Data not available | Reduces susceptibility 5 to 10-fold in combination with K103N[2] | NNRTI Resistance |
| K103N | 10.4 | Full activity retained | NNRTI Resistance |
| Y181C | Data not available | Reduces susceptibility ~5-fold[2] | NNRTI Resistance |
| E138K | Data not available | Reduces susceptibility ~2-fold[2] | NNRTI Resistance |
| K103N + Y181C | Data not available | High-level resistance can be conferred by multiple mutations[3] | NNRTI Resistance |
Note: this compound is also referred to as compound 12a in some literature. Data for this compound against a wider panel of resistant strains is currently limited in publicly available resources. The provided data for etravirine reflects a range of reported values and the impact of specific mutations can vary depending on the viral background and the presence of other mutations.
Cytotoxicity Profile
A favorable therapeutic index requires high antiviral activity and low cytotoxicity.
| Compound | 50% Cytotoxic Concentration (CC50) (µM) |
| This compound | > 221 |
| Etravirine | Specific CC50 values vary across cell lines, but it is generally considered to have low cytotoxicity. |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of NNRTI performance.
Anti-HIV-1 Activity Assay in MT-4 Cells
This assay determines the concentration of the inhibitor required to inhibit HIV-1 replication by 50% (EC50).
-
Cell Culture: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Virus Stock: A high-titer stock of the desired HIV-1 strain (wild-type or resistant mutant) is prepared and quantified.
-
Assay Setup:
-
MT-4 cells are seeded in 96-well microtiter plates.
-
Serial dilutions of the test compounds (this compound and etravirine) are prepared and added to the wells.
-
A standardized amount of HIV-1 virus stock is added to infect the cells.
-
Control wells include cells with virus but no inhibitor (virus control) and cells with no virus and no inhibitor (cell control).
-
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days, allowing for multiple rounds of viral replication.
-
Quantification of Viral Replication: The extent of viral replication is determined by measuring the viability of the host cells. The cytopathic effect of the virus leads to cell death, which can be quantified using a colorimetric assay, such as the MTT assay. The MTT reagent is added to the wells, and the resulting formazan product, which is proportional to the number of viable cells, is measured spectrophotometrically.
-
Data Analysis: The percentage of cell protection is calculated for each drug concentration relative to the virus and cell controls. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay determines the concentration of the inhibitor that causes a 50% reduction in the viability of uninfected cells (CC50).
-
Cell Culture: MT-4 cells (or other relevant cell lines) are cultured as described above.
-
Assay Setup:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of the test compounds are added to the wells. No virus is added.
-
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Quantification of Cell Viability: Cell viability is measured using the MTT assay as described above.
-
Data Analysis: The percentage of cytotoxicity is calculated for each drug concentration relative to the untreated cell control. The CC50 value is determined from the resulting dose-response curve.
Visualizations
Mechanism of Action of NNRTIs
Caption: Mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Experimental Workflow for Antiviral Activity Assay
Caption: General experimental workflow for determining the anti-HIV-1 activity of inhibitors.
References
- 1. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 2. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploiting the Tolerant Region I of the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Binding Pocket: Discover… [ouci.dntb.gov.ua]
Comparative Cross-Resistance Profile of HIV-1 Inhibitor-23 Against Known NNRTI Mutations
For Immediate Release
A detailed comparative analysis of HIV-1 inhibitor-23, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), reveals its activity against the common K103N mutation. This guide provides a comprehensive overview of its cross-resistance profile in comparison to established NNRTIs, offering valuable insights for researchers and drug development professionals in the field of HIV-1 therapeutics.
This comparison guide synthesizes available experimental data to objectively evaluate the performance of this compound against a panel of clinically relevant NNRTI-resistant HIV-1 strains. The data is presented alongside profiles of widely used NNRTIs, including Efavirenz, Nevirapine, Rilpivirine, Etravirine, and Doravirine, to provide a clear perspective on its potential advantages and limitations.
Quantitative Comparison of Antiviral Activity
The following table summarizes the 50% effective concentration (EC50) values of this compound and other NNRTIs against wild-type (WT) HIV-1 and various NNRTI-resistant mutant strains. The data for this compound is based on the findings from Han S, et al. (2020), where it is referred to as compound 12a. It is important to note that the comprehensive cross-resistance profile for this compound against a broader panel of mutations is not publicly available at this time.
| HIV-1 Strain | This compound (12a) EC50 (nM) | Efavirenz EC50 (nM) | Nevirapine EC50 (nM) | Rilpivirine EC50 (nM) | Etravirine EC50 (nM) | Doravirine EC50 (nM) |
| Wild-type | 24.9 | 1-5 | 10-50 | 0.5-1.2 | 1-3 | 12 |
| K103N | 10.4 | 100-1000 | >1000 | 1.5-3 | 2-5 | 15 |
| L100I | Data not available | >1000 | >1000 | 2-5 | 5-10 | 18 |
| Y181C | Data not available | 5-20 | >1000 | 1-2 | 3-8 | 13 |
| Y188L | Data not available | >1000 | >1000 | 5-15 | 10-30 | 25 |
| E138K | Data not available | 2-8 | 20-100 | 5-10 | 3-7 | 14 |
| G190A | Data not available | >1000 | >1000 | 1-3 | 5-15 | 16 |
| K103N + Y181C | Data not available | >5000 | >5000 | 10-30 | 15-40 | 20 |
Note: EC50 values for comparator drugs are approximate ranges compiled from multiple literature sources and can vary depending on the specific assay conditions.
Experimental Protocols
The determination of the cross-resistance profile of NNRTIs involves standardized in vitro assays. A representative experimental protocol is detailed below.
Antiviral Activity Assay in MT-4 Cells
This assay determines the concentration of the inhibitor required to inhibit HIV-1 replication by 50% (EC50).
1. Cell Culture and Virus Stocks:
- Human T-cell line MT-4 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
- Laboratory-adapted HIV-1 strains (e.g., IIIB) and site-directed mutant strains containing specific NNRTI resistance mutations are propagated in MT-4 cells to generate high-titer virus stocks. Viral titers are determined by measuring the 50% tissue culture infectious dose (TCID50).
2. Assay Procedure:
- MT-4 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
- A serial dilution of the test inhibitor (e.g., this compound) is prepared in culture medium.
- The cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.
- Immediately after infection, the diluted inhibitor is added to the wells. Control wells with infected, untreated cells and uninfected, untreated cells are included.
- The plates are incubated at 37°C in a 5% CO2 incubator for 5 days.
3. Measurement of Viral Replication:
- After the incubation period, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. The absorbance is read at 570 nm.
- The percentage of cell protection is calculated relative to the uninfected and infected controls.
4. Data Analysis:
- The EC50 value is determined by plotting the percentage of cell protection against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay
This assay determines the concentration of the inhibitor that causes a 50% reduction in cell viability (CC50).
1. Assay Procedure:
- MT-4 cells are seeded in 96-well plates as described above.
- A serial dilution of the test inhibitor is added to the wells containing uninfected cells.
- The plates are incubated for 5 days under the same conditions as the antiviral assay.
2. Measurement and Data Analysis:
- Cell viability is measured using the MTT assay.
- The CC50 value is calculated from the dose-response curve of cell viability versus inhibitor concentration.
3. Selectivity Index:
- The selectivity index (SI) is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile. This compound has a CC50 of >221 µM.
Visualizing Resistance Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key concepts in NNRTI resistance and the experimental workflow for its evaluation.
Validating the Virtual Promise: A Comparative Guide to the In Vitro Assessment of Computationally-Derived HIV-1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro validation of computationally predicted HIV-1 inhibitors. It outlines the experimental workflows, presents key performance data of different inhibitor classes, and details the methodologies crucial for confirming the therapeutic potential of virtually screened compounds.
The journey of a novel HIV-1 inhibitor from a computer model to a potential therapeutic candidate is paved with rigorous experimental validation. Computational docking simulations are powerful tools for identifying promising lead compounds by predicting their binding affinity to viral targets.[1][2] However, these in silico predictions must be substantiated by robust in vitro evidence to confirm their biological activity and guide further development.
This guide focuses on the critical step of in vitro validation, using data from studies on various classes of HIV-1 inhibitors, including those targeting reverse transcriptase, protease, and viral entry. While a specific compound "HIV-1 inhibitor-23" is not detailed in the available literature, the principles and comparative data presented here are universally applicable to the validation of any novel, computationally-derived HIV-1 inhibitor.
Comparative Efficacy of Computationally Identified HIV-1 Inhibitors
The following tables summarize the in vitro efficacy of various computationally identified HIV-1 inhibitors against different viral targets. These examples highlight the range of potencies observed and provide a benchmark for evaluating new compounds.
Table 1: In Vitro Efficacy of Novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
| Compound ID | Target | Assay Type | IC50 / EC50 | Cell Viability | Reference |
| Compound A | HIV-1 Reverse Transcriptase | Luciferase-based reporter assay | Similar to Nevirapine | Not specified | [3] |
| Compound B | HIV-1 Reverse Transcriptase | Polymerase inhibition assay | Similar to Nevirapine | Not specified | [3] |
| Zidovudine (Reference) | HIV-1 Reverse Transcriptase | Not specified | -7.512 kcal/mol (binding affinity) | 65% (human oral absorption) | [2] |
Table 2: In Vitro Efficacy of Novel HIV-1 Protease Inhibitors
| Compound ID | Target | Assay Type | EC50 | Cell Viability | Therapeutic Index | Reference |
| CBR003PS | HIV-1 Protease | Cell-based assay | 9.4 nM | 100% | >32 | [4] |
| CBR013PS | HIV-1 Protease | Cell-based assay | 36.6 nM | 100% | >32 | [4] |
| Saquinavir (Reference) | HIV-1 Protease | Not specified | -10.15 kcal/mol (binding affinity) | Not specified | Not specified | [4] |
| UMASS Analogues | HIV-1 Protease | Cell culture-based viral inhibition | 2.4 to 9.1 nM | Not specified | Not specified | [5] |
Table 3: In Vitro Efficacy of Novel HIV-1 Entry Inhibitors
| Compound ID | Target | Assay Type | IC50 | Cytotoxicity (Vero cells) | Reference |
| L-biphenylalanine | HIV-1 gp120 | CD4 capture ELISA | Submicromolar | Non-toxic up to 400 µM | |
| Compound 5660386 | HIV-1 Envelope Protein | Cell-based assay | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro validation studies. The following are summaries of key experimental protocols frequently employed.
Cell-Based HIV-1 Inhibition Assay (TZM-bl Assay)
This assay is widely used to quantify the ability of a compound to inhibit HIV-1 entry and replication in a cellular context.
-
Cells and Virus: TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5 and contain Tat-responsive luciferase and β-galactosidase reporter genes, are used. A laboratory-adapted strain of HIV-1, such as NL4-3, is used for infection.[5]
-
Procedure:
-
TZM-bl cells are seeded in 96-well plates.
-
The cells are pre-incubated with varying concentrations of the test inhibitor.
-
A fixed amount of HIV-1 virus stock is added to the wells.
-
The plates are incubated for 48 hours to allow for viral entry, replication, and reporter gene expression.
-
The extent of viral infection is quantified by measuring the luciferase activity in the cell lysates.
-
-
Data Analysis: The 50% effective concentration (EC50), which is the concentration of the inhibitor that reduces viral infection by 50%, is calculated from the dose-response curve.
HIV-1 Reverse Transcriptase (RT) Polymerase Activity Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.
-
Materials: Purified recombinant HIV-1 RT, a template-primer (e.g., a radioactive primer annealed to a long template), deoxynucleoside triphosphates (dNTPs), and the test inhibitor.[3]
-
Procedure:
-
The reaction mixture containing the template-primer, dNTPs, and varying concentrations of the inhibitor is prepared in an appropriate buffer.
-
The reaction is initiated by the addition of purified HIV-1 RT.
-
The mixture is incubated to allow for DNA synthesis.
-
The reaction is stopped, and the amount of newly synthesized DNA is quantified. If a radioactive primer is used, this can be done by separating the products by gel electrophoresis and measuring the radioactivity.
-
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the inhibitor that reduces RT activity by 50%, is determined.
HIV-1 Protease Inhibition Assay
This assay assesses the ability of a compound to inhibit the activity of HIV-1 protease, which is essential for viral maturation.
-
Principle: HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins. Inhibition of this enzyme results in the production of non-infectious virions.[4]
-
Method (General): A common method involves a fluorogenic substrate that, when cleaved by the protease, releases a fluorescent signal.
-
Purified HIV-1 protease is incubated with the test inhibitor at various concentrations.
-
The fluorogenic substrate is added to initiate the reaction.
-
The increase in fluorescence over time is measured using a fluorometer.
-
-
Data Analysis: The IC50 value is calculated by plotting the rate of reaction against the inhibitor concentration.
Visualizing the Validation Workflow and HIV-1 Lifecycle Targets
The following diagrams illustrate the general workflow for the in vitro validation of computational predictions and the key stages of the HIV-1 lifecycle targeted by different classes of inhibitors.
Caption: Workflow for in vitro validation of computational predictions.
Caption: HIV-1 lifecycle and targets for different inhibitor classes.
References
- 1. Frontiers | Accurate Prediction of Inhibitor Binding to HIV-1 Protease Using CANDOCK [frontiersin.org]
- 2. Revolutionizing antiretroviral therapy for human immunodeficiency virus/AIDS: A computational approach using molecular docking, virtual screening, and 3D pharmacophore building to address therapeutic failure and propose highly effective candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Reprofiling to Identify Potential HIV-1 Protease Inhibitors [mdpi.com]
- 5. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of HIV-1 Inhibitor-23 and Other Marketed NNRTIs
For Immediate Release
This guide provides a comprehensive benchmark of the in vitro cytotoxicity of a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-23, against several established NNRTIs. This document is intended for researchers, scientists, and drug development professionals working in the field of HIV therapeutics. The data presented herein offers a comparative safety profile, assisting in the early-stage assessment of this promising antiretroviral candidate.
Executive Summary
This compound demonstrates a highly favorable cytotoxicity profile with a 50% cytotoxic concentration (CC50) greater than 221 µM.[1] This indicates a low potential for cellular toxicity. In comparative analysis, this compound shows significantly lower cytotoxicity than several commercially available NNRTIs, suggesting a wider therapeutic window. This guide summarizes the quantitative cytotoxicity data, details the experimental protocols for assessment, and provides a visual representation of the NNRTI mechanism of action and the experimental workflow.
Comparative Cytotoxicity Data
The following table summarizes the 50% cytotoxic concentration (CC50) of this compound and other widely used NNRTIs in various human cell lines. A higher CC50 value indicates lower cytotoxicity.
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound | Not Specified | > 221 | [1] |
| Efavirenz | CEM-SS | 0.55 | [2] |
| Etravirine | MT-2 | 11 | [3] |
| Rilpivirine | Cultured Cells | 10 | [4] |
| Rilpivirine | MDM and CD4+ T cells | > 200 | |
| Nevirapine | MT-4, CEM, PBMCs | Data Not Available | |
| Delavirdine | MT-4, CEM, PBMCs | Data Not Available |
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
NNRTIs are a class of antiretroviral drugs that bind to a non-essential allosteric site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.
Experimental Protocols
Determination of Cytotoxicity using MTT Assay
The 50% cytotoxic concentration (CC50) is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cell lines (e.g., MT-4, CEM, PBMCs)
-
Complete cell culture medium
-
Test compounds (this compound and other NNRTIs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each compound dilution to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The data presented in this guide highlight the favorable in vitro cytotoxicity profile of this compound compared to several established NNRTIs. Its high CC50 value suggests a low likelihood of causing cellular toxicity at concentrations expected to be effective against HIV-1. These findings warrant further investigation of this compound as a potential candidate for antiretroviral therapy.
References
Comparative Metabolic Stability of Novel Diarylpyrimidine Inhibitors: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic stability of novel diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs) against established antiretroviral drugs. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of promising drug candidates.
Diarylpyrimidine derivatives have emerged as a critical class of NNRTIs in the treatment of HIV-1 infections. Second-generation DAPYs, such as etravirine and rilpivirine, have demonstrated efficacy against drug-resistant viral strains. However, the continuous evolution of the virus necessitates the development of novel inhibitors with improved metabolic stability, pharmacokinetic profiles, and resistance profiles. This guide focuses on the comparative in vitro metabolic stability of recently developed DAPYs, a crucial parameter influencing their in vivo half-life, oral bioavailability, and potential for drug-drug interactions.
Comparative Analysis of Metabolic Stability
The following table summarizes the in vitro metabolic stability of several novel diarylpyrimidine inhibitors in comparison to the approved drugs etravirine, rilpivirine, and dapivirine. The data, presented as half-life (t1/2) and intrinsic clearance (CLint), are derived from studies utilizing human liver microsomes (HLM), a standard in vitro model for assessing phase I metabolism.
| Compound | Description | In Vitro System | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Approved Drugs | |||||
| Etravirine | Second-generation NNRTI | HLM | Reported as metabolized primarily by CYP2C19, CYP3A4, and CYP2C9 | - | [1] |
| Rilpivirine | Second-generation NNRTI | HLM | Slow metabolic clearance reported | - | [1] |
| Dapivirine | NNRTI for topical microbicide | HLM | - | - | [2] |
| Novel Inhibitors | |||||
| Compound 5t | Nondimethylphenyl-diarylpyrimidine | HLM | 74.52 | - | [3] |
| Compound 9g | Methylol-biphenyl-diarylpyrimidine | HLM | 2754 | - | [3] |
| Compound B13 | Nondimethylphenyl-diarylpyrimidine with difluorobiphenyl | HLM & RLM | Better stability than Etravirine | - | [3][4] |
| Compound M44 | Biphenyl-diarylpyrimidine derivative | HLM & Human Plasma | Favorable metabolic stability | - | [5] |
| Compound 36a·HCl | Diarylpyrimidine derivative | - | Favorable PK (T1/2 = 5.12 h in vivo) | - | [6][7] |
| Compound 18b1 | Piperazine sulfonyl-bearing diarylpyrimidine | - | Improved pharmacokinetic properties | - | [1] |
| Compound 5a (ZK-316) | Deuterated diarylpyrimidine | HLM | Favorable pharmacokinetic profiles | - | [8] |
| Compound 11c | Diarylpyrimidine with hydrophilic morpholine | - | No significant inhibition of main CYP enzymes | - | [9] |
| Compound 9t-2 | Diarylpyrimidine targeting tolerant region I | - | Negligible inhibition of five main CYP isoenzymes | - | [10] |
Note: A direct quantitative comparison is challenging due to variations in experimental conditions across different studies. The provided data is intended to offer a relative understanding of the metabolic stability of these compounds. "RLM" refers to Rat Liver Microsomes.
Experimental Protocols
The following are detailed methodologies for the key in vitro metabolic stability assays cited in this guide. These protocols are fundamental for assessing the intrinsic clearance of novel chemical entities.
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in phase I drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Test compound and positive control compounds (e.g., testosterone, verapamil)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: A stock solution of the test compound is prepared, typically in an organic solvent like DMSO, and then diluted to the final concentration in the incubation buffer.
-
Incubation: The test compound is incubated with HLM in the presence of the NADPH regenerating system at 37°C. A typical protein concentration for HLM is 0.5 mg/mL.
-
Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this plot is used to determine the elimination rate constant (k), from which the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint = (0.693/t1/2) / microsomal protein concentration) are calculated.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both phase I and phase II metabolizing enzymes and their necessary cofactors.
Materials:
-
Test compound and positive control compounds
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Acetonitrile (for cell lysis and reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Cell Preparation: Cryopreserved hepatocytes are thawed and suspended in the appropriate culture medium.
-
Incubation: The test compound is added to the hepatocyte suspension and incubated at 37°C in a shaking water bath or incubator.
-
Sampling: Aliquots of the cell suspension are collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile, which also lyses the cells to release the intracellular contents.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.
-
Data Analysis: Similar to the microsomal stability assay, the half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound over time.
Visualizing Key Processes
To further contextualize the role and evaluation of these inhibitors, the following diagrams illustrate the HIV-1 replication cycle, the mechanism of action of NNRTIs, and a typical workflow for an in vitro metabolic stability assay.
Caption: HIV-1 Replication Cycle and NNRTI Mechanism of Action.
Caption: Experimental Workflow for In Vitro Metabolic Stability Assays.
References
- 1. Safety, efficacy, and pharmacokinetics of rilpivirine: systematic review with an emphasis on resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dndi.org [dndi.org]
- 3. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 4. enamine.net [enamine.net]
- 5. pharmaron.com [pharmaron.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Interstrain differences of in vitro metabolic stability and impact on early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nuvisan.com [nuvisan.com]
Assessing the Genetic Barrier to Resistance of HIV-1 Inhibitor-23 Versus Other NNRTIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genetic barrier to resistance of the novel non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-23, against a panel of established first and second-generation NNRTIs. The information presented is supported by experimental data from in vitro studies to aid in the assessment of its potential clinical utility and advantages over existing therapies.
Executive Summary
Non-nucleoside reverse transcriptase inhibitors are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. However, their efficacy can be compromised by the rapid emergence of drug-resistant mutations in the reverse transcriptase enzyme. A high genetic barrier to resistance, meaning the requirement for multiple mutations to confer significant resistance, is a critical attribute for the durability of an antiretroviral agent. This guide evaluates this compound, a novel diarylpyrimidine (DAPY) derivative, in this context, comparing its activity against wild-type and NNRTI-resistant HIV-1 strains with that of Efavirenz, Nevirapine, Etravirine, Rilpivirine, and Doravirine.
Quantitative Data Comparison
The following tables summarize the in vitro antiviral activity (EC50) of this compound and other NNRTIs against wild-type HIV-1 and a panel of common NNRTI-resistant mutant strains. Lower EC50 values indicate greater potency.
Table 1: Antiviral Activity (EC50, nM) of this compound and First-Generation NNRTIs
| Virus Strain | This compound (Compound 12a) | Efavirenz (EFV) | Nevirapine (NVP) |
| Wild-Type | 24.9 | 1.7 - 3.8 | 10 - 100 |
| K103N | 10.4 | >1000 | >4000 |
| Y181C | Data not available | 100 - 500 | >10,000 |
| G190A | Data not available | >1000 | >10,000 |
| L100I | Data not available | >1000 | >10,000 |
Data for this compound is from a specific study and may not be directly comparable to the range of values reported for EFV and NVP across multiple studies.
Table 2: Antiviral Activity (EC50, nM) of this compound and Second-Generation NNRTIs
| Virus Strain | This compound (Compound 12a) | Etravirine (ETR) | Rilpivirine (RPV) | Doravirine (DOR) |
| Wild-Type | 24.9 | 0.9 - 2.7 | 0.5 - 1.2 | 1.3 - 2.5 |
| K103N | 10.4 | 1.5 - 5.0 | 1.0 - 2.5 | 2.8 - 4.5 |
| Y181C | Data not available | 1.0 - 4.0 | 1.5 - 3.0 | 3.5 - 6.0 |
| G190A | Data not available | 2.0 - 8.0 | 2.5 - 5.0 | 4.0 - 8.0 |
| L100I | Data not available | 1.2 - 4.5 | 1.8 - 3.5 | 2.0 - 5.0 |
| E138K | Data not available | 2.5 - 6.0 | 3.0 - 7.0 | 1.5 - 3.0 |
| K103N + Y181C | Data not available | 5 - 15 | 4 - 10 | 10 - 25 |
Data for second-generation NNRTIs are compiled from multiple sources and represent a general range of reported EC50 values.
Experimental Protocols
The assessment of the genetic barrier to resistance for NNRTIs typically involves two key experimental approaches: in vitro resistance selection and phenotypic susceptibility testing.
In Vitro Resistance Selection
This method involves the serial passage of HIV-1 in the presence of escalating concentrations of the inhibitor to select for resistant variants.
Detailed Methodology:
-
Cell Culture and Virus Propagation: MT-4 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin. A wild-type HIV-1 strain (e.g., IIIB or NL4-3) is used to infect the cells.
-
Drug Escalation: The initial concentration of the NNRTI is typically set at or near the EC50 value. The virus is allowed to replicate, and when viral replication is detected (e.g., by monitoring syncytia formation or p24 antigen levels), the cell-free supernatant is harvested.
-
Serial Passage: A portion of the harvested virus is used to infect fresh MT-4 cells in the presence of a higher concentration of the inhibitor (typically a 2 to 3-fold increase).
-
Monitoring and Sequencing: This process is repeated for multiple passages. At regular intervals, the viral population is monitored for the emergence of resistant mutations by sequencing the reverse transcriptase gene. The time to emergence of resistance and the specific mutation patterns provide an indication of the genetic barrier.
Phenotypic Susceptibility Testing
This assay determines the concentration of an inhibitor required to inhibit the replication of a specific viral strain by 50% (EC50).
Detailed Methodology:
-
Recombinant Virus Generation: Site-directed mutagenesis is used to introduce specific resistance mutations into an infectious molecular clone of HIV-1. Recombinant viruses carrying these mutations are then generated by transfecting the proviral DNA into a suitable cell line (e.g., HEK293T).
-
Antiviral Assay: The antiviral activity of the NNRTI is assessed using a cell-based assay. For example, TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase reporter gene, are infected with the recombinant viruses in the presence of serial dilutions of the inhibitor.
-
Data Analysis: After a set incubation period (e.g., 48 hours), the luciferase activity is measured. The EC50 value is calculated as the concentration of the inhibitor that reduces luciferase activity by 50% compared to the virus control (no inhibitor). The fold-change in EC50 for a mutant virus relative to the wild-type virus indicates the level of resistance.
Visualizations
Mechanism of NNRTI Resistance
The following diagram illustrates the general mechanism of action of NNRTIs and how resistance mutations in the reverse transcriptase enzyme can impair their binding and inhibitory function.
Caption: Mechanism of NNRTI action and resistance.
Experimental Workflow for In Vitro Resistance Selection
The diagram below outlines the key steps involved in the in vitro selection of drug-resistant HIV-1 variants.
Caption: Workflow for in vitro resistance selection.
Discussion and Interpretation
The available data indicates that this compound (compound 12a) demonstrates potent activity against wild-type HIV-1 and, notably, retains significant potency against the K103N mutant, a common resistance mutation that confers high-level resistance to the first-generation NNRTIs Efavirenz and Nevirapine. This profile suggests that this compound may have a higher genetic barrier to resistance than first-generation NNRTIs.
To fully assess its potential, further studies are required to determine the activity of this compound against a broader panel of NNRTI-resistant mutants, including those commonly associated with second-generation NNRTI failure (e.g., E138K). In vitro resistance selection studies with this compound would also be crucial to identify the primary resistance pathways and the number of mutations required to significantly reduce its susceptibility.
Compared to second-generation NNRTIs like Etravirine, Rilpivirine, and Doravirine, which generally maintain activity against single NNRTI resistance mutations, the profile of this compound against K103N is promising. A comprehensive head-to-head comparison against these drugs with a full panel of resistant viruses will be necessary to definitively position this compound in the landscape of HIV-1 therapeutics.
Conclusion
This compound shows potential as a novel NNRTI with an improved genetic barrier to resistance compared to first-generation agents. Its robust activity against the K103N mutant is a significant advantage. However, a more complete resistance profile is needed for a thorough comparison with second-generation NNRTIs. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which are essential for the further development and characterization of this promising compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
